Phenoxybenzamine
説明
Structure
3D Structure
特性
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCTJOXCFMACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63-92-3 (hydrochloride) | |
| Record name | Phenoxybenzamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023458 | |
| Record name | Phenoxybenzamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenoxybenzamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L | |
| Record name | PHENOXYBENZAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenoxybenzamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
59-96-1 | |
| Record name | (±)-Phenoxybenzamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxybenzamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxybenzamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenoxybenzamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxybenzamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOXYBENZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENOXYBENZAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenoxybenzamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C | |
| Record name | Phenoxybenzamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENOXYBENZAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenoxybenzamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Phenoxybenzamine on Alpha-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxybenzamine is a potent haloalkylamine antagonist of adrenergic receptors, distinguished by its irreversible and non-competitive mechanism of action. This technical guide provides a comprehensive overview of the molecular interactions between this compound and alpha-adrenergic receptors (α-ARs). It delves into the chemical basis of its irreversible binding, its kinetic profile, and its differential effects on α1 and α2-adrenoceptor subtypes. This document synthesizes quantitative binding data, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and mechanisms to serve as a critical resource for researchers in pharmacology and drug development.
Introduction
This compound is a non-selective alpha-adrenergic antagonist that has been a pharmacological tool and therapeutic agent for decades, primarily in the management of pheochromocytoma.[1] Unlike many receptor antagonists that bind reversibly, this compound forms a stable, covalent bond with alpha-receptors, leading to a prolonged and insurmountable blockade.[2][3] This "chemical sympathectomy" makes it a subject of significant interest for understanding receptor pharmacology and for clinical applications requiring long-lasting alpha-blockade.[2] This guide will explore the fundamental mechanisms that underpin its unique pharmacological profile.
Chemical Mechanism of Irreversible Antagonism
The irreversible nature of this compound's interaction with alpha-receptors is a result of its chemical structure as a haloalkylamine. The process involves a two-step mechanism:
-
Intramolecular Cyclization: this compound undergoes a spontaneous intramolecular cyclization reaction to form a highly reactive aziridinium (B1262131) ion (also referred to as an ethylenimonium ion) intermediate. This is the rate-limiting step in its action.
-
Receptor Alkylation: The strained, three-membered aziridinium ring is a potent electrophile. It readily reacts with nucleophilic residues on the alpha-receptor. Experimental evidence strongly points to the sulfhydryl (-SH) group of a specific cysteine residue within the receptor's structure as the primary target for this alkylation.[1][4]
This reaction forms a stable thioether covalent bond between this compound and the receptor, permanently inactivating it. The restoration of adrenergic function is not achieved by dissociation of the drug, but rather requires the synthesis of new alpha-receptors by the cell.[2]
References
- 1. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Irreversible alpha-adrenoceptor antagonist research
An In-depth Technical Guide to Irreversible Alpha-Adrenoceptor Antagonist Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alpha-Adrenergic Receptors
Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are essential targets for the catecholamines norepinephrine (B1679862) and epinephrine.[1] They are integral to the function of the sympathetic nervous system, mediating a wide array of physiological responses.[2] These receptors are broadly classified into two main types, α1 and α2, which are further subdivided into three subtypes each: α1A, α1B, α1D, and α2A, α2B, α2C.[1][2][3]
-
Alpha-1 Adrenoceptors: Primarily located on postsynaptic membranes of smooth muscle cells, particularly in blood vessels.[4][5][6] Their stimulation by agonists leads to vasoconstriction, an increase in peripheral resistance, and a subsequent rise in blood pressure.[1][5][7] They couple to Gq proteins, initiating the phospholipase C signaling cascade.[1][2][4][6]
-
Alpha-2 Adrenoceptors: Found on both presynaptic and postsynaptic membranes.[8] Presynaptic α2-receptors act as autoreceptors, inhibiting the further release of norepinephrine in a negative feedback loop.[5][6] Postsynaptic α2-receptors are present in various tissues, including vascular smooth muscle.[9] These receptors typically couple to Gi proteins, which inhibit adenylyl cyclase activity.
The Concept of Irreversible Antagonism
Pharmacological antagonists can be classified based on their mode of receptor binding. While reversible antagonists bind to receptors through weaker intermolecular forces and can be overcome by increasing the agonist concentration, irreversible antagonists form a stable, covalent bond with the receptor.[10][11]
This covalent linkage effectively removes the receptor from the available pool, and the restoration of function requires the synthesis of new receptor proteins.[11] Consequently, the antagonism is non-competitive and insurmountable, meaning that even high concentrations of an agonist cannot restore the maximum physiological response.[10] This prolonged duration of action is a key characteristic, as the pharmacodynamic effect outlasts the pharmacokinetic profile of the drug itself.[12][13]
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]
- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Alpha blocker - Wikipedia [en.wikipedia.org]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Irreversible antagonist - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacodynamics of Phenoxybenzamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacodynamics of phenoxybenzamine, a non-selective, irreversible alpha-adrenoceptor antagonist. The information presented herein is intended to support research and drug development activities by providing detailed experimental protocols, quantitative data, and visualizations of key molecular interactions and signaling pathways.
Core Concepts: Mechanism of Action
This compound is a haloalkylamine that acts as a non-competitive antagonist at both α1- and α2-adrenergic receptors, with a higher affinity for the α1 subtype.[1][2] Its mechanism of action is unique in that it forms a stable covalent bond with the receptor, leading to an irreversible blockade.[3][4] This chemical reaction proceeds via the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then alkylates a nucleophilic residue, likely a cysteine, within the transmembrane domain of the receptor.[3][5] This irreversible antagonism means that the restoration of adrenergic function is dependent on the synthesis of new receptors, a process that can take 3 to 4 days.[3]
The blockade of α1-adrenoceptors, which are coupled to Gq proteins, inhibits the activation of phospholipase C (PLC). This, in turn, prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the release of intracellular calcium and the activation of protein kinase C (PKC). The antagonism of α2-adrenoceptors, which are coupled to Gi proteins, leads to the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Beyond its primary action on adrenoceptors, this compound has been reported to exhibit other in vitro activities, including the inhibition of dopamine (B1211576) D2 receptors and histone deacetylases (HDACs), particularly isoforms 5, 6, and 9.[2][6] It may also affect receptor-operated calcium channels.[7]
Quantitative Pharmacodynamic Parameters
The following tables summarize key quantitative data for this compound from various in vitro studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay used.[8][9]
Table 1: Receptor Binding and Inhibition Data
| Parameter | Receptor/Target | Cell/Tissue Model | Value | Reference(s) |
| IC50 | α-adrenoceptors | Not specified | 550 nM | [10] |
| Potency | α1 vs. α2 | Rat cerebral cortex homogenates | ~250-fold more potent at α1 | [11] |
| Receptor Inactivation | α2A-adrenoceptors | Transfected CHO cells | 81% reduction in ligand binding capacity (90 nM, 30 min) | [5] |
| Receptor Inactivation | α2B-adrenoceptors | Transfected CHO cells | 96% reduction in ligand binding capacity (90 nM, 30 min) | [5] |
| Receptor Inactivation | α2C-adrenoceptors | Transfected CHO cells | 77% reduction in ligand binding capacity (90 nM, 30 min) | [5] |
| Receptor Binding Inhibition | α1-adrenoceptors ([3H]prazosin binding) | Rat cerebral cortices | 95% inhibition (2 x 4 mg/kg, i.p. in vivo, tissue harvested for in vitro assay) | [12] |
| Receptor Binding Inhibition | α2-adrenoceptors ([3H]clonidine/[3H]rauwolscine binding) | Rat cerebral cortices | ~30% inhibition (up to 15 mg/kg, i.p. in vivo, tissue harvested for in vitro assay) | [12] |
| Half-life of Receptor Recovery (t1/2) | α1-adrenoceptors | Rat cerebral cortices | 1.87 days | [12] |
| Half-life of Receptor Recovery (t1/2) | α2-adrenoceptors | Rat cerebral cortices | 12 hours | [12] |
Table 2: Effects on Cell Viability
| Cell Type | Concentration | Effect | Reference(s) |
| Human Vascular Endothelial Cells | > 0.1 mM | Loss of cell viability | [13][14] |
| Human Vascular Endothelial Cells | ≤ 0.1 mM | No significant loss of cell viability | [13][14] |
| Various Human Tumor Cell Lines (NCI60 screen) | 10 µM | Ranged from growth stimulation to inhibition depending on the cell line | [2] |
Key In Vitro Experimental Protocols
Radioligand Binding Assay for α-Adrenoceptor Occupancy
This protocol provides a general framework for determining the effect of this compound on α-adrenoceptor density.
Objective: To quantify the reduction in α1- and α2-adrenoceptor binding sites following treatment with this compound.
Materials:
-
Cell line expressing the α-adrenoceptor of interest (e.g., CHO or SH-SY5Y cells) or tissue homogenates (e.g., rat cerebral cortex).[11][15]
-
Radioligands: [3H]-prazosin (for α1) and [3H]-rauwolscine or [3H]-clonidine (for α2).[11][12][16]
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Non-specific binding competitor (e.g., phentolamine (B1677648) or unlabeled norepinephrine).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell/Tissue Preparation:
-
For cell lines: Culture cells to confluence, harvest, and prepare a membrane fraction by homogenization and centrifugation.
-
For tissues: Homogenize the tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
-
This compound Treatment: Incubate the membrane preparations with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).[5]
-
Washing: Wash the membranes extensively by repeated centrifugation and resuspension in fresh buffer to remove unbound this compound.
-
Binding Reaction:
-
Incubate the treated and untreated (control) membranes with a saturating concentration of the radioligand in the binding buffer.
-
For determining non-specific binding, a parallel set of tubes containing a high concentration of the non-specific competitor is included.
-
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Express the remaining specific binding in this compound-treated samples as a percentage of the specific binding in control samples.
-
Determine the IC50 value of this compound for receptor inactivation.
-
In Vitro Smooth Muscle Contraction Assay
This protocol outlines a method to assess the functional antagonism of this compound on agonist-induced smooth muscle contraction.
Objective: To characterize the inhibitory effect of this compound on norepinephrine-induced contractions in isolated vascular or non-vascular smooth muscle.
Materials:
-
Isolated tissue preparation (e.g., spiral strips of rabbit renal artery or rat aorta).[7][17]
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isotonic or isometric force transducer and data acquisition system.
-
Norepinephrine (B1679862) (agonist).
-
This compound hydrochloride.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period (e.g., 60-90 minutes), with periodic washing.
-
Control Response: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.
-
This compound Incubation: Incubate the tissue with a specific concentration of this compound for a set duration.
-
Washing: Thoroughly wash the tissue to remove unbound this compound.
-
Post-Treatment Response: Generate a second cumulative concentration-response curve for norepinephrine in the presence of the irreversible blockade by this compound.
-
Data Analysis:
-
Compare the concentration-response curves for norepinephrine before and after this compound treatment.
-
Observe the depression of the maximal response and the rightward shift of the EC50 value, characteristic of non-competitive antagonism.
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the effect of this compound on agonist-induced intracellular calcium release.
Objective: To determine if this compound blocks α1-adrenoceptor-mediated increases in intracellular calcium.
Materials:
-
Cell line endogenously or recombinantly expressing α1-adrenoceptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18]
-
Phenylephrine or norepinephrine (agonist).
-
This compound hydrochloride.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution with calcium).
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
This compound Pre-treatment: Incubate the cells with this compound for a specific time to allow for receptor alkylation.
-
Washing: Wash the cells to remove the dye and unbound this compound.
-
Agonist Stimulation: Add the α1-agonist and measure the change in fluorescence over time. The measurement should capture both the initial peak (release from intracellular stores) and the sustained phase (calcium influx).
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve.
-
Compare the agonist-induced calcium response in this compound-treated cells to that in untreated control cells.
-
Calculate the IC50 value for the inhibition of the calcium response.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key concepts related to the in vitro pharmacodynamics of this compound.
Caption: this compound forms a reactive intermediate that covalently binds to the α-adrenoceptor.
Caption: this compound blocks norepinephrine-induced α1-adrenoceptor signaling.
Caption: this compound's blockade of α2-adrenoceptors leads to increased cAMP levels.
Caption: A typical workflow for characterizing this compound's effects in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor activity of this compound and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound selectively and irreversibly inactivates dopaminergic D2 receptors on primary cultured rat lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on responses to some receptor agonists and calcium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] this compound treatment can lead to loss of endothelial cell viability. | Semantic Scholar [semanticscholar.org]
- 14. This compound treatment can lead to loss of endothelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound and benextramine, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute effects of this compound on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Extracellular Calcium Influx Results in Enhanced IL-12 Production in LPS-Treated Murine Macrophages by Downregulation of the CaMKKβ-AMPK-SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Irreversible Antagonism of Catecholamine-Induced Vasoconstriction by Phenoxybenzamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of phenoxybenzamine on catecholamine-induced vasoconstriction. This compound, a non-selective haloalkylamine, is a cornerstone pharmacological tool and therapeutic agent renowned for its irreversible antagonism of alpha-adrenergic receptors. This guide provides a detailed examination of its mechanism of action, the signaling pathways it modulates, quantitative data on its effects, and comprehensive experimental protocols for its study.
Introduction: The Dynamics of Vasoconstriction and Alpha-Adrenergic Blockade
Catecholamines, primarily norepinephrine (B1679862) and epinephrine, are pivotal in regulating vascular tone. Upon release from sympathetic nerve terminals or the adrenal medulla, these neurotransmitters bind to adrenergic receptors on vascular smooth muscle cells, triggering a signaling cascade that results in vasoconstriction and a subsequent increase in blood pressure. The alpha-1 adrenergic receptor is the principal subtype mediating this effect.
This compound distinguishes itself from other alpha-blockers through its mechanism of action. It forms a stable, covalent bond with alpha-adrenergic receptors, leading to a non-competitive and irreversible blockade.[1] This long-lasting "chemical sympathectomy" makes it a critical agent in the management of conditions characterized by excessive catecholamine release, such as pheochromocytoma, and a valuable tool for in vitro and in vivo research.[1][2]
Mechanism of Action: An Irreversible Bond
This compound's pharmacological activity stems from its chemical reactivity. It undergoes a cyclization reaction to form a highly reactive ethylenimmonium intermediate. This intermediate then acts as an alkylating agent, forming a strong covalent bond with a nucleophilic site on the alpha-adrenergic receptor.[3] This irreversible inactivation of the receptor prevents catecholamines from binding and initiating the signaling cascade for vasoconstriction.[1] The only way for the tissue to regain its responsiveness to catecholamines is through the synthesis of new alpha-adrenergic receptors.[4]
Signaling Pathways in Catecholamine-Induced Vasoconstriction
The vasoconstrictive effects of catecholamines are primarily mediated by the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, such as norepinephrine, initiates a well-defined signaling pathway.
Upon agonist binding, the alpha-1 adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC) and leads to the phosphorylation of various proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.
Quantitative Data on this compound's Effects
The irreversible nature of this compound's antagonism makes traditional equilibrium-based analyses like the determination of a pA2 value from a Schild plot problematic. A Schild plot is used for competitive antagonists, where the antagonism can be overcome by increasing the agonist concentration. With this compound, the antagonism is insurmountable. Therefore, other quantitative measures are used to describe its potency.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 550 nM | Non-specific alpha-adrenergic receptor | [2] |
| Potency | ~250-fold more potent at α₁ vs. α₂ | Rat cerebral cortex | [5] |
| In Vivo Effect | 10.0 mg/kg dose abolished specific [³H]prazosin binding to renal α₁-adrenoceptors, while >60% of [³H]rauwolscine binding to α₂-adrenoceptors remained. | Rat kidney | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on catecholamine-induced vasoconstriction.
In Vitro Vasoconstriction Assay (Isolated Aortic Ring)
This assay directly measures the contractile response of an isolated blood vessel to a catecholamine and the inhibitory effect of this compound.
Methodology:
-
Tissue Preparation: Anesthetize and euthanize a laboratory animal (e.g., a rat). Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.[7][8] Clean the aorta of adherent connective and fatty tissue and cut it into rings of approximately 1-4 mm in width.[3][7]
-
Mounting: Suspend each aortic ring in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.[3] Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1-2 grams for at least 60 minutes. Replace the buffer every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for a catecholamine agonist (e.g., norepinephrine, 10⁻⁹ to 10⁻⁵ M).
-
This compound Incubation: After washing out the agonist, incubate the tissues with a specific concentration of this compound (e.g., 10⁻⁸ to 10⁻⁶ M) for a defined period (e.g., 30-60 minutes).
-
Post-Phenoxybenzamine Concentration-Response Curve: Thoroughly wash the rings to remove unbound this compound and then generate a second cumulative concentration-response curve to the same catecholamine agonist.
-
Data Analysis: Compare the concentration-response curves before and after this compound treatment. Note the rightward shift and the depression of the maximal response, which are characteristic of irreversible antagonism.
Radioligand Binding Assay
This assay quantifies the binding of this compound to alpha-adrenergic receptors, allowing for the determination of receptor occupancy and affinity.
Methodology:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat cortex, spleen) in a cold buffer.[5][9] Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Pellet the membrane fraction by high-speed centrifugation and resuspend it in the assay buffer.[9]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [³H]-prazosin) and varying concentrations of this compound.[9][10] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.[9] This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
Intracellular Calcium Mobilization Assay
This high-throughput assay measures the ability of this compound to block the catecholamine-induced increase in intracellular calcium.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the alpha-1 adrenergic receptor (e.g., HEK293 cells) in a multi-well plate.[11]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[11][12] This dye will fluoresce upon binding to free intracellular calcium.
-
Incubation with this compound: Incubate the cells with varying concentrations of this compound for a predetermined time.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.[12]
-
Stimulation and Reading: Measure the baseline fluorescence, then inject a solution of a catecholamine agonist (e.g., norepinephrine) into each well while simultaneously recording the fluorescence intensity over time.[13]
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Compare the calcium response in this compound-treated cells to control cells to determine the inhibitory effect of this compound.
Conclusion
This compound's unique irreversible antagonism of alpha-adrenergic receptors provides a powerful tool for dissecting the physiological and pharmacological roles of the sympathetic nervous system in regulating vascular tone. Its ability to profoundly and lastingly block catecholamine-induced vasoconstriction underscores its clinical utility in managing hyperadrenergic states. The experimental protocols detailed in this guide offer robust methods for researchers and drug development professionals to further investigate the intricate interactions between this compound, catecholamines, and the alpha-adrenergic signaling cascade, paving the way for a deeper understanding of vascular pharmacology and the development of novel therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. reprocell.com [reprocell.com]
- 4. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptor selectivity of this compound in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effects of this compound on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to Phenoxybenzamine's Role in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a potent haloalkylamine antagonist that has long been a subject of pharmacological interest due to its unique and enduring effects on smooth muscle. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to investigate the role of this compound in inducing smooth muscle relaxation. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.
This compound functions as a non-selective, irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors), with a higher potency for α1-adrenoceptors compared to α2-adrenoceptors.[1][2] Its primary therapeutic application is in the management of hypertensive episodes associated with pheochromocytoma, a catecholamine-secreting tumor.[2][3] The irreversible nature of its antagonism, achieved through the formation of a stable covalent bond with the receptor, results in a long-lasting "chemical sympathectomy," making it a valuable tool in both clinical settings and pharmacological research.[2][3]
This guide will delve into the core aspects of this compound's action, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key pathways and workflows to facilitate a deeper understanding of its pharmacological profile.
Molecular Mechanism of Action
This compound's primary mechanism of action involves the irreversible blockade of α-adrenoceptors, predominantly the α1 subtype located on vascular smooth muscle.[2] This blockade prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to these receptors, thereby inhibiting their vasoconstrictive effects and leading to smooth muscle relaxation and vasodilation.[4]
The irreversible nature of this antagonism is a key feature. This compound contains a reactive ethylenimonium intermediate that forms a stable covalent bond with the α-adrenoceptor, likely with a cysteine residue within the receptor's structure.[2] This permanent inactivation of the receptor means that the restoration of adrenergic function requires the synthesis of new receptors, a process that contributes to the prolonged duration of action of the drug.[5]
Quantitative Data on this compound's Receptor Affinity
The following table summarizes the available quantitative data on the affinity and potency of this compound for its primary targets.
| Target | Parameter | Value | Species/Tissue | Reference |
| α-Adrenoceptors (non-selective) | IC50 | 550 nM | Not specified | [6][7] |
| Calmodulin | IC50 | ~80 µM | Not specified | [7] |
| α1-Adrenoceptors vs. α2-Adrenoceptors | Potency Ratio | ~250-fold more potent for α1 | Rat cerebral cortex | [1] |
Signaling Pathways
The relaxation of smooth muscle induced by this compound is a direct consequence of its blockade of the α1-adrenoceptor signaling pathway. α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit. The canonical signaling cascade initiated by the activation of these receptors is as follows:
-
Agonist Binding and G-protein Activation: Under normal physiological conditions, the binding of an agonist like norepinephrine to the α1-adrenoceptor induces a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit and its dissociation from the Gβγ dimer.
-
Phospholipase C Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR). This binding triggers the release of stored calcium ions (Ca2+) from the SR into the cytoplasm.
-
Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which in turn initiates the cross-bridge cycling between actin and myosin filaments, causing smooth muscle contraction.
This compound, by irreversibly blocking the α1-adrenoceptor, prevents the initiation of this entire cascade, thereby leading to smooth muscle relaxation.
Signaling Pathway Diagram
Caption: Alpha-1 adrenoceptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Investigating the effects of this compound on smooth muscle relaxation involves a variety of in vitro and cellular assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) and density (Bmax) of this compound for α-adrenoceptors. Due to its irreversible nature, specific protocols are required to assess the inactivation of receptors.
Objective: To quantify the irreversible binding of this compound to α1-adrenoceptors.
Materials:
-
Tissue homogenates or cell membranes expressing α1-adrenoceptors.
-
Radioligand (e.g., [3H]prazosin for α1-adrenoceptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a known protein concentration.
-
Incubation with this compound: Incubate membrane aliquots with varying concentrations of this compound (or vehicle control) for a specific duration (e.g., 30-60 minutes) at a defined temperature (e.g., 25°C) to allow for covalent binding.
-
Washing: To remove unbound this compound, centrifuge the incubated membranes, discard the supernatant, and wash the pellet multiple times with fresh assay buffer.
-
Radioligand Binding: Resuspend the washed membranes in fresh assay buffer. Incubate the treated membranes with a saturating concentration of the radioligand (e.g., [3H]prazosin) to determine the remaining number of available binding sites. Non-specific binding is determined in the presence of a high concentration of a competing unlabeled ligand (e.g., phentolamine).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding remaining after treatment with each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value of this compound for receptor inactivation.
Caption: Workflow for a radioligand binding assay to assess irreversible antagonism.
Organ Bath Experiments for Smooth Muscle Contractility
This classic pharmacological technique allows for the functional assessment of this compound's effect on smooth muscle relaxation in isolated tissue preparations.
Objective: To measure the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, vas deferens).
-
Organ bath system with force transducer and data acquisition software.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contractile agonist (e.g., norepinephrine, phenylephrine).
-
This compound hydrochloride.
Procedure:
-
Tissue Preparation: Dissect the smooth muscle tissue and cut it into appropriate segments (e.g., rings of 2-3 mm for aorta).
-
Mounting: Mount the tissue in the organ bath chambers filled with physiological salt solution. One end of the tissue is fixed, and the other is connected to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension, with regular washes.
-
Viability Test: Elicit a contraction with a standard stimulus (e.g., KCl) to ensure tissue viability.
-
This compound Incubation: After washing out the KCl, incubate the tissues with a specific concentration of this compound for a defined period (e.g., 30-60 minutes) to allow for irreversible binding. A control tissue should be incubated with vehicle.
-
Washout: Thoroughly wash the tissues to remove any unbound this compound.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to the contractile agonist in both the control and this compound-treated tissues.
-
Data Recording: Record the isometric tension generated by the muscle.
Data Analysis:
-
Express the contractile response as a percentage of the maximal response to the agonist in the control tissue.
-
Compare the concentration-response curves in the presence and absence of this compound. Due to the non-competitive, irreversible nature of this compound, a rightward shift in the agonist's EC50 and a depression of the maximal response are expected.
-
Schild regression analysis is not appropriate for irreversible antagonists. Instead, the degree of maximal response depression is quantified.
Caption: Workflow for an organ bath experiment to assess functional antagonism.
Measurement of Intracellular Calcium Concentration
Fluorescent Ca2+ indicators are used to directly measure the changes in intracellular calcium concentration in response to α1-adrenoceptor stimulation and its blockade by this compound.
Objective: To visualize and quantify the inhibition of agonist-induced intracellular Ca2+ increase by this compound in cultured smooth muscle cells.
Materials:
-
Cultured smooth muscle cells.
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM).
-
Pluronic F-127.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Agonist (e.g., norepinephrine).
-
This compound hydrochloride.
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities.
Procedure:
-
Cell Culture: Plate smooth muscle cells on glass coverslips or in multi-well plates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (to aid dispersion) in physiological salt solution for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with fresh physiological salt solution and incubate for a further 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound for a specific time.
-
Baseline Measurement: Place the coverslip on the stage of the microscope or in the plate reader and record the baseline fluorescence ratio (F340/F380).
-
Agonist Stimulation: Add the α1-adrenoceptor agonist to the cells and record the change in the fluorescence ratio over time.
-
Data Acquisition: Acquire fluorescence images or readings at excitation wavelengths of 340 nm and 380 nm, with emission collected at ~510 nm.
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
The change in this ratio is proportional to the change in intracellular Ca2+ concentration.
-
Compare the peak and duration of the Ca2+ transient in response to the agonist in control versus this compound-treated cells.
Conclusion
This compound remains a cornerstone in the study of adrenergic pharmacology and the physiology of smooth muscle. Its irreversible blockade of α-adrenoceptors, particularly the α1 subtype, provides a powerful tool to dissect the signaling pathways that govern smooth muscle tone. The experimental protocols detailed in this guide offer robust methods for characterizing the molecular and functional consequences of this antagonism. A thorough understanding of this compound's mechanism of action, supported by quantitative data and clear experimental design, is crucial for its continued application in both fundamental research and the development of novel therapeutics targeting the adrenergic system. The integration of classic pharmacological techniques with modern cellular and molecular assays will undoubtedly continue to yield valuable insights into the complex regulation of smooth muscle function.
References
- 1. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound hydrochloride, calmodulin and alpha-adrenoceptor antagonist (CAS 63-92-3) | Abcam [abcam.com]
Phenoxybenzamine's Impact on the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxybenzamine is a potent haloalkylamine that acts as a non-selective, irreversible antagonist of alpha-adrenergic receptors. Its long-acting, non-competitive blockade of both α1 and α2 subtypes profoundly impacts the sympathetic nervous system, leading to significant and lasting physiological changes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacodynamic effects, and the experimental methodologies used to characterize its activity. Quantitative data on receptor affinity and physiological responses are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.
Introduction
The sympathetic nervous system (SNS) plays a crucial role in regulating a myriad of physiological processes, primarily through the release of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), which act on adrenergic receptors. This compound distinguishes itself from other adrenergic antagonists through its unique mechanism of irreversible alkylation of these receptors.[1] This covalent bond formation results in a prolonged "chemical sympathectomy" that cannot be overcome by increasing concentrations of agonists.[2]
Historically, its primary clinical application has been in the preoperative management of pheochromocytoma, a catecholamine-secreting tumor, to control severe hypertension and prevent intraoperative hemodynamic instability.[3][4] Understanding the nuances of its interaction with the SNS is critical for its safe and effective use, as well as for the development of novel therapeutics targeting the adrenergic system.
Mechanism of Action: Irreversible Alpha-Adrenergic Blockade
This compound is a prodrug that undergoes a chemical transformation to a highly reactive ethylenimonium intermediate. This intermediate then forms a stable, covalent bond with the alpha-adrenergic receptors.[5] This alkylation process, likely involving a cysteine residue in transmembrane helix 3 of the receptor, leads to an insurmountable, non-competitive antagonism.[5] The only way for the sympathetic nervous system to overcome this blockade is through the synthesis of new adrenoceptors.[5]
Receptor Subtype Selectivity
This compound is a non-selective antagonist, blocking both postsynaptic α1 and presynaptic α2 receptors.[3] However, it exhibits greater potency for α1-adrenoceptors. Studies in rat cerebral cortex homogenates have shown that this compound is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors.[6] In conscious rabbits, this compound was also found to be a more potent antagonist at postsynaptic α1- than at postsynaptic α2-adrenoceptors.[7]
Signaling Pathways
The blockade of α1 and α2 receptors by this compound disrupts their respective downstream signaling cascades.
-
α1-Adrenergic Receptor Pathway (Gq-coupled): These receptors are coupled to the Gq protein.[5] Upon activation by an agonist, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][8] This cascade ultimately leads to smooth muscle contraction. This compound's blockade prevents this entire sequence.
-
α2-Adrenergic Receptor Pathway (Gi-coupled): These receptors are coupled to the Gi protein.[9] Agonist binding to α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP has various effects, including the inhibition of further norepinephrine release from presynaptic terminals, which acts as a negative feedback mechanism.[10] this compound's blockade of these presynaptic autoreceptors inhibits this negative feedback, leading to an increased release of norepinephrine.[11]
Pharmacodynamic Effects on the Sympathetic Nervous System
The dual blockade of α1 and α2 receptors results in a complex array of physiological responses.
-
Cardiovascular Effects: The primary effect is a reduction in peripheral vascular resistance due to the blockade of α1 receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[12] This drop in blood pressure often triggers a compensatory baroreceptor-mediated reflex tachycardia.[3] The blockade of presynaptic α2 receptors can exacerbate this tachycardia by increasing norepinephrine release in the heart.[11]
-
Effects on Catecholamine Levels: By blocking the presynaptic α2 autoreceptors, this compound disrupts the negative feedback loop that normally inhibits norepinephrine release. This leads to an increase in synaptic norepinephrine concentrations.[13]
-
Other Effects: Other consequences of alpha-blockade include miosis (pupil constriction), nasal congestion, and inhibition of ejaculation.[3]
Quantitative Data
The following tables summarize key quantitative data related to this compound's interaction with adrenergic receptors and its physiological effects.
Table 1: Receptor Binding and Potency
| Parameter | Value | Receptor Subtype(s) | Source |
| IC50 | 550 nM | Non-specific alpha | [12][14][15] |
| IC50 (-log[M]) | 7.27 | Alpha-1A | [16] |
| IC50 (-log[M]) | 6.28 | Alpha-2A | [16] |
| Ki (-log[M]) | 8.46 | Alpha-2B | [16] |
| Relative Potency | ~250x more potent for α1 vs. α2 | Alpha-1 vs. Alpha-2 | [6] |
| Receptor Blockade | 95% inhibition of [3H]prazosin (α1) binding | Alpha-1 | [17] |
| Receptor Blockade | 30% inhibition of [3H]clonidine/[3H]rauwolscine (α2) binding | Alpha-2 | [17] |
| Receptor Recovery T1/2 (Brain) | 10.8 - 13.3 days | Alpha-1 | [18] |
| Receptor Recovery T1/2 (Brain) | 4.6 - 6.1 days | Alpha-2 | [18] |
Table 2: Pharmacokinetic and Clinical Parameters
| Parameter | Value | Notes | Source |
| Oral Bioavailability | 20-30% | In active form | [19] |
| Elimination Half-life | ~24 hours | [19] | |
| Duration of Action | 3-4 days | Due to irreversible binding | [5] |
| Typical Starting Dose (Pheochromocytoma) | 10 mg twice daily | Titrated upwards | [4] |
| Typical Final Dose (Pheo.) | 20-40 mg, 2-3 times daily | Can be higher | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects.
Protocol: Radioligand Binding Assay for Receptor Occupancy
This protocol describes a method to determine the degree of irreversible binding of this compound to α1-adrenergic receptors in vitro using a competitive binding assay with a radiolabeled antagonist like [3H]prazosin.
1. Materials and Reagents:
-
Tissue source of receptors (e.g., rat cerebral cortex)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]prazosin (radioligand for α1 receptors)
-
Unlabeled phentolamine (B1677648) (for non-specific binding determination)
-
This compound hydrochloride
-
Scintillation fluid
-
Glass fiber filters
2. Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
This compound Treatment: Aliquot the membrane suspension. Treat one set of aliquots with varying concentrations of this compound and a control set with vehicle. Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for covalent binding.
-
Washing: Centrifuge the treated membranes and wash multiple times with fresh buffer to remove any unbound this compound.
-
Binding Assay: Resuspend the final washed pellets in assay buffer. In a series of tubes, incubate a fixed amount of membrane protein with:
-
A saturating concentration of [3H]prazosin (for total binding).
-
[3H]prazosin plus a high concentration of unlabeled phentolamine (for non-specific binding).
-
-
Incubation: Incubate all tubes to equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Compare the specific binding in this compound-treated samples to the control samples to determine the percentage of receptors inactivated.
Protocol: In Vivo Hemodynamic Assessment in a Rodent Model
This protocol outlines the measurement of blood pressure and heart rate in conscious, freely moving rats using radiotelemetry to assess the in vivo effects of this compound.
1. Materials and Equipment:
-
Male Sprague-Dawley rats
-
Implantable radiotelemetry transmitters
-
Surgical tools for sterile implantation
-
Receivers and data acquisition system
-
This compound solution for oral gavage
2. Procedure:
-
Transmitter Implantation: Anesthetize the rat. Surgically implant the telemetry transmitter's catheter into the abdominal aorta and place the transmitter body in the abdominal cavity. Allow for a recovery period of at least one week.
-
Baseline Recording: After recovery, record baseline mean arterial pressure (MAP) and heart rate (HR) continuously for 24-48 hours to establish a stable diurnal rhythm.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control via oral gavage.
-
Post-Dosing Recording: Continue to record MAP and HR continuously for several days to capture the onset, peak, and duration of the drug's effect.
-
Data Analysis: Analyze the telemetry data by averaging MAP and HR over specific time intervals (e.g., hourly). Compare the changes from baseline in the this compound-treated group to the vehicle-treated group. Pay special attention to the magnitude of hypotension and the extent of reflex tachycardia.
Protocol: Measurement of Plasma Catecholamines by HPLC
This protocol describes the quantification of norepinephrine and epinephrine in plasma samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
1. Materials and Reagents:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Plasma samples collected from an in vivo study
-
Internal standard (e.g., dihydroxybenzylamine)
-
Alumina (B75360) for extraction
-
Perchloric acid
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and an ion-pairing agent)
-
Norepinephrine and epinephrine standards
2. Procedure:
-
Sample Collection: Collect blood from animals into tubes containing EDTA and an antioxidant (e.g., sodium metabisulfite). Immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Catecholamine Extraction: Thaw plasma samples on ice. Add the internal standard. Extract the catecholamines from the plasma by adsorption onto alumina at a high pH (e.g., 8.6).
-
Washing and Elution: Wash the alumina to remove contaminants. Elute the catecholamines from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).
-
HPLC Analysis: Inject a portion of the eluate onto the HPLC system. The catecholamines are separated on the C18 column based on their hydrophobicity.
-
Detection: As the separated catecholamines pass through the electrochemical detector, they are oxidized at a specific potential, generating an electrical signal that is proportional to their concentration.
-
Quantification: Create a standard curve by running known concentrations of norepinephrine and epinephrine standards. Calculate the concentrations of norepinephrine and epinephrine in the plasma samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
Conclusion
This compound's irreversible, non-selective alpha-adrenergic blockade provides a powerful tool for modulating the sympathetic nervous system. Its profound and long-lasting effects on vascular tone and catecholamine dynamics make it a cornerstone in the management of pheochromocytoma and a valuable pharmacological tool for research. A thorough understanding of its mechanism, quantitative effects, and the experimental methods used to study it is paramount for professionals in research and drug development. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for investigating the complex interplay between this compound and the sympathetic nervous system.
References
- 1. chromsystems.com [chromsystems.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - irreversible antagonist [pharmacologycanada.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of this compound on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Hemodynamic effects of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound hydrochloride, calmodulin and alpha-adrenoceptor antagonist (CAS 63-92-3) | Abcam [abcam.com]
- 16. This compound [drugcentral.org]
- 17. This compound partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of this compound on specific binding and function of central alpha-adrenoceptors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Phenoxybenzamine for Laboratory Use
Introduction
This compound is a haloalkylamine that functions as a long-acting, non-selective, and irreversible antagonist of alpha-adrenergic receptors.[1][2][3] It achieves this by forming a stable, covalent bond with the receptors, leading to a persistent "chemical sympathectomy."[2][4] This property makes it a critical tool in pharmacological research and a therapeutic agent for managing hypertensive episodes associated with pheochromocytoma.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical laboratory applications.
Chemical and Physical Properties
This compound hydrochloride is a white to almost white crystalline powder.[5][6] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂ClNO · HCl | [7] |
| Molecular Weight | 340.3 g/mol | [5][8] |
| Melting Point | 39 °C (free base) | [8][9] |
| 136 - 141 °C (hydrochloride salt) | [5][6] | |
| pKa (Strongest Basic) | 7.89 | [9] |
| logP | 4.26 - 4.7 | [9] |
| Water Solubility | 0.0103 mg/mL (predicted) | [9] |
| Sparingly soluble (hydrochloride salt) | [5][7] | |
| UV/Vis (λmax) | 209, 269 nm | [7] |
Mechanism of Action
This compound's biological activity stems from its ability to irreversibly block alpha-adrenergic receptors (α-ARs). This process is distinct from competitive antagonists as it involves the formation of a permanent covalent bond.
Covalent Bonding
The mechanism involves an intramolecular cyclization to form a highly reactive ethylenimonium intermediate.[4] This intermediate then acts as an alkylating agent, forming a stable covalent bond with a specific cysteine residue (position 3.36 in transmembrane helix 3) within the alpha-receptor's structure.[2][10] This alkylation permanently inactivates the receptor.
Caption: this compound's irreversible alkylation mechanism.
Adrenergic Receptor Signaling Blockade
This compound non-selectively antagonizes both α₁- and α₂-adrenergic receptors.[1]
-
α₁-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which increases inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately raising intracellular calcium levels and causing smooth muscle contraction. This compound's blockade of α₁-receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[2]
Caption: Blockade of the Gq-coupled α₁-adrenergic signaling pathway.
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Presynaptic α₂-receptors act as a negative feedback mechanism, inhibiting further norepinephrine release. By blocking these receptors, this compound can interfere with this feedback loop.[2]
Pharmacological Data
This compound's potency varies between alpha-receptor subtypes. It is significantly more potent at inactivating α₁-receptors compared to α₂-receptors.[11]
| Parameter | Receptor/Cell Line | Value | Source |
| Ki | α₂A-AR | 60 nM | [7] |
| α₂B-AR | 10 nM | [7] | |
| α₂C-AR | 60 nM | [7] | |
| IC₅₀ | α-adrenoceptor (non-specific) | 550 nM | [12] |
| IC₅₀ | U251 & U87MG cancer cells | 26.5 - 27.3% inhibition at 10 µM | [13] |
| Potency Ratio | α₁ vs α₂ Inactivation | ~250-fold more potent at α₁ | [11] |
Laboratory Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Solubility and Solution Preparation
-
Organic Solvents: this compound hydrochloride is soluble in organic solvents like DMSO (approx. 100 mg/mL), ethanol (B145695) (approx. 25 mg/mL), and dimethylformamide (DMF) (approx. 30 mg/mL).[7][13]
-
Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[7] To prepare an aqueous solution, first dissolve this compound hydrochloride in DMF and then dilute with the aqueous buffer of choice (e.g., PBS). A 1:2 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/mL.[7]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. It is recommended to purge the solvent with an inert gas.[7] For in vivo experiments, it is best to prepare working solutions freshly on the day of use.[13]
Stability and Storage
-
Solid Form: The solid crystalline form (hydrochloride) is stable for ≥4 years when stored at -20°C.[7] Capsules should be stored at room temperature, protected from light and moisture.[14]
-
Solutions: Aqueous solutions are not recommended for storage for more than one day.[7] A stock solution of 10 mg/mL in propylene (B89431) glycol is stable for 30 days at 4°C.[15] The compound is unstable in neutral and alkaline solutions and is sensitive to light and air.[5][16]
Experimental Protocols
Protocol: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (IC₅₀, Ki) of this compound by measuring its ability to compete with a known radioligand for α-adrenergic receptors.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target α-adrenergic receptor in an ice-cold buffer (e.g., 50 mM Potassium Phosphate, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.[18][19]
-
Assay Setup: In a multiwell plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-Rauwolscine for α₂-ARs).[19]
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled competitor.
-
Competitor Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium. The time and temperature will depend on the specific receptor and radioligand used.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate (e.g., MultiScreen HTS). The filters will trap the membranes with the bound radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plates and add a liquid scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[20]
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[19]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Receptor Inactivation Assay
This protocol quantifies the irreversible nature of this compound's binding by measuring the reduction in the total number of available binding sites (Bmax).
Methodology:
-
Pre-incubation: Incubate replicate sets of membrane preparations with either buffer (control) or varying concentrations of this compound for a set time (e.g., 30-60 minutes at 37°C) to allow for covalent bonding.[18]
-
Washing: Pellet the membranes by centrifugation (e.g., 40,000 x g for 15 min) and wash them multiple times with fresh buffer. This step is critical to remove all non-covalently bound this compound.[18]
-
Saturation Binding: Resuspend the washed membranes in the assay buffer. Perform a saturation binding experiment on both the control and this compound-treated membranes using increasing concentrations of a suitable radioligand.
-
Separation and Quantification: Follow steps 4-6 from the competitive binding assay protocol.
-
Data Analysis:
-
For both control and treated samples, plot specific binding versus the concentration of the radioligand.
-
Use non-linear regression to determine the Bmax (maximum number of binding sites) for each condition.
-
Calculate the percentage of receptors inactivated by this compound by comparing the Bmax of the treated samples to the control sample.
-
Safety and Handling Precautions
-
Carcinogenicity: this compound hydrochloride is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[5] It is classified by IARC as a Group 2B carcinogen (possibly carcinogenic to humans).[17]
-
Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16] Avoid creating dust and prevent inhalation or ingestion.[17] Use in a well-ventilated area or under a chemical fume hood.[21]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[17]
This document is intended for research and laboratory use only. All procedures should be conducted by trained professionals in a suitable laboratory environment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound Hydrochloride Capsules, USP (10 mg) Rx only Adrenergic, alpha-receptor-blocking agent [dailymed.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound [chemeurope.com]
- 11. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | VCA Animal Hospitals [vcahospitals.com]
- 15. Stability of this compound hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Use of Phenoxybenzamine in Pheochromocytoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist. It is a critical tool in the clinical management of pheochromocytoma, a neuroendocrine tumor characterized by the excessive secretion of catecholamines.[1][2] In the research setting, this compound serves as a valuable agent for studying the pathophysiology of pheochromocytoma and for the preclinical evaluation of novel therapeutic strategies. These application notes provide detailed protocols for the use of this compound in established in vitro and in vivo pheochromocytoma research models.
This compound functions by forming a stable covalent bond with both alpha-1 and alpha-2 adrenergic receptors, leading to a long-lasting, non-competitive blockade.[2] This action counteracts the effects of high levels of circulating catecholamines (epinephrine and norepinephrine), which are responsible for the significant cardiovascular and metabolic disturbances associated with pheochromocytoma.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported effects of this compound on various cell lines. While data on pheochromocytoma-specific cell lines (PC12, MPC, MTT) is limited in publicly available literature, the provided data from other cancer cell lines can serve as a starting point for dose-ranging studies.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Citation |
| U251 and U87MG (Glioma) | Proliferation Assay | 0-100 µM | 96 hours | Marked inhibition of cell proliferation | [3] |
| U251 and U87MG (Glioma) | Migration and Invasion Assay | 10 µM | 24 or 72 hours | Inhibition of migration and invasion | [3] |
| Hippocampal Cells | Cell Viability (Oxygen-Glucose Deprivation) | 0.1 µM - 1 mM | 16 hours | Prevention of cell death | [3] |
In Vivo Efficacy of this compound
The table below outlines the dosages and observed effects of this compound in animal models. These can be adapted for pheochromocytoma xenograft models.
| Animal Model | Dosing Regimen | Duration | Observed Effect | Citation |
| Rat (Traumatic Brain Injury) | 1.0 mg/kg; i.v. | Daily for 30 days | Neuroprotective effects | [3] |
| Mice (Glioma Xenograft) | 20 nM; s.c. | Every 2 days for 26 days | Anti-tumorigenic effect, reduced tumor cells | [3] |
Experimental Protocols
In Vitro Protocol: Evaluating the Effect of this compound on Pheochromocytoma Cell Viability (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on pheochromocytoma cell lines such as PC12, MPC, or MTT using a standard MTT assay.[4]
Materials:
-
Pheochromocytoma cell lines (e.g., PC12, MPC, MTT)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 5% horse serum for MPC/MTT, or 10% FBS for PC12)[4]
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
In Vivo Protocol: Evaluating the Effect of this compound in a Pheochromocytoma Xenograft Mouse Model
This protocol outlines a procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using pheochromocytoma cells.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Pheochromocytoma cell line (e.g., MPC or MTT)
-
Matrigel (optional)
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Resuspend the pheochromocytoma cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject 1 x 106 to 1 x 107 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Based on existing literature, a starting dose could be 1 mg/kg administered intravenously or intraperitoneally daily.[3] The optimal dose and route of administration should be determined in a pilot study.
-
Administer this compound to the treatment group according to the predetermined schedule. The control group should receive vehicle injections.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
(Optional) Monitor blood pressure using a tail-cuff system and collect blood samples for catecholamine level analysis.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound non-selectively and irreversibly blocks both α1 and α2-adrenergic receptors. The downstream effects of this blockade in pheochromocytoma cells are depicted below.
Caption: this compound's mechanism of action.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a pheochromocytoma xenograft model.
Caption: In vivo experimental workflow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Screening for the Identification of New Therapeutic Options for Metastatic Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pheochromocytoma/paraganglioma preclinical models: which to use and why? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Phenoxybenzamine in Preclinical Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a long-acting, non-selective alpha-adrenergic receptor antagonist widely utilized in clinical and preclinical settings to manage hypertensive states, particularly those associated with excessive catecholamine secretion, such as in pheochromocytoma.[1] Its irreversible blockade of both α1 and α2-adrenergic receptors leads to vasodilation and a subsequent reduction in blood pressure.[2] In preclinical research, this compound serves as a valuable pharmacological tool to investigate the role of the sympathetic nervous system in various models of hypertension and to evaluate the efficacy of novel antihypertensive agents.
These application notes provide detailed protocols for the preparation and administration of this compound in common preclinical hypertension models. The information is intended to guide researchers in designing and executing studies to investigate the cardiovascular effects of this compound.
Mechanism of Action
This compound exerts its antihypertensive effect through the non-competitive and irreversible blockade of alpha-adrenergic receptors.[2] It forms a stable covalent bond with the receptors, primarily targeting α1-adrenoceptors on vascular smooth muscle, which mediate vasoconstriction.[2] By blocking these receptors, this compound prevents endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, from binding and eliciting a pressor response, resulting in vasodilation and a decrease in peripheral resistance.[1][2]
Its non-selective nature means it also blocks presynaptic α2-adrenoceptors, which can lead to a reflex increase in norepinephrine release and subsequent tachycardia.[2][3] This is an important consideration in experimental design and data interpretation.
Data Presentation: Quantitative Effects of this compound in Preclinical Models
The following tables summarize the reported effects of this compound on key cardiovascular parameters in various preclinical hypertension models.
Table 1: Effect of this compound on Blood Pressure in Hypertensive Rat Models
| Hypertension Model | Animal Species | Route of Administration | Dose | Change in Blood Pressure (Systolic/Diastolic) | Reference(s) |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 1 mg/kg | Significant reduction in systolic BP (hypotensive effect disappeared within 24 hours) | [4] |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 1-100 mg/kg/day | Antihypertensive effect observed | [5] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat | Rat | Oral | 1-100 mg/kg/day | Antihypertensive effect observed | [5] |
| Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat | Rat | Oral | 1-100 mg/kg/day | Antihypertensive effect observed | [5] |
| Norepinephrine-Induced Hypertension | Rat | Intravenous | 10 mg/kg | Lowered BP from 212 ± 12 mmHg by 50 ± 6% | [6] |
| Essential Hypertension (Human Analog) | Human | Oral | 30 mg/day for 48 hours | Fall in supine BP from 141 ± 22 / 89 ± 10 mmHg to 107 ± 21 / 72 ± 11 mmHg | [7] |
Table 2: Effect of this compound on Heart Rate in Hypertensive Rat Models
| Hypertension Model | Animal Species | Route of Administration | Dose | Change in Heart Rate | Reference(s) |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 1 mg/kg | No marked increase in heart rate | [4] |
| Normotensive Wistar Rat (NWR) | Rat | Oral | 1 mg/kg | Marked increase in heart rate | [4] |
| Various Hypertensive Models | Rat | Oral | 1-100 mg/kg/day | Tachycardia is a potential side effect | [3][5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound's blockade of norepinephrine-induced vasoconstriction.
General Experimental Workflow for Preclinical Hypertension Studies
Caption: A typical experimental workflow for evaluating this compound in a preclinical hypertension model.
Experimental Protocols
Preparation of this compound Solutions
a. For Oral Administration:
-
Vehicle: this compound hydrochloride has been shown to be stable in a vehicle consisting of 1% propylene (B89431) glycol and 0.15% citric acid in distilled water for up to 7 days at 4°C.[8] A stock solution in propylene glycol can also be prepared and diluted with a sucrose (B13894) solution shortly before administration.[8]
-
Preparation (Example for 2 mg/mL solution):
-
Weigh the required amount of this compound hydrochloride powder.
-
Dissolve in a small volume of propylene glycol (e.g., 1% of the final volume).
-
Add 0.15% (w/v) citric acid.
-
Bring to the final volume with distilled water.
-
Store at 4°C and protect from light.
-
b. For Intravenous/Intraperitoneal Administration:
-
Vehicle: Sterile saline (0.9% NaCl) or sterile water for injection are common diluents for reconstituting this compound hydrochloride powder for injection.[9]
-
Preparation (Example for 1 mg/mL solution):
-
Aseptically reconstitute the sterile this compound hydrochloride powder with the appropriate volume of sterile saline.
-
Gently swirl to dissolve completely.
-
The solution should be used promptly after preparation.
-
Administration Protocols
a. Oral Gavage (Rat)
-
Objective: To administer a precise dose of this compound directly into the stomach.
-
Materials:
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for a 250-350g rat).
-
Syringe (1-3 mL).
-
Prepared this compound solution.
-
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without resistance to the pre-measured depth.
-
Administer the solution slowly.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
b. Intraperitoneal (IP) Injection (Rat)
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Materials:
-
23-25 gauge needle.
-
Syringe (1-3 mL).
-
Prepared this compound solution.
-
-
Procedure:
-
Securely restrain the rat, exposing the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate briefly to ensure no blood or urine is drawn.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
c. Intravenous (IV) Injection (Rat - Tail Vein)
-
Objective: To directly administer this compound into the systemic circulation for rapid effect.
-
Materials:
-
25-27 gauge needle or butterfly catheter.
-
Syringe (1 mL).
-
Prepared this compound solution.
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
-
Procedure:
-
Place the rat in a restrainer, allowing access to the tail.
-
Warm the tail to induce vasodilation.
-
Identify one of the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, into the vein. A flash of blood in the needle hub confirms correct placement.
-
Slowly inject the solution. For infusion, a rate of 0.5-1 mg/kg over at least 2 hours has been described.[10]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Important Considerations
-
Dose and Model Selection: The appropriate dose of this compound will vary depending on the hypertension model, the severity of hypertension, and the desired level of alpha-blockade. Pilot studies are recommended to determine the optimal dose-response relationship.
-
Reflex Tachycardia: Due to the non-selective nature of this compound, a reflex increase in heart rate is a common side effect.[3] Concomitant administration of a beta-blocker may be considered to mitigate this effect, but only after establishing effective alpha-blockade to avoid a hypertensive crisis.[4]
-
Animal Welfare: Proper handling and restraint techniques are crucial to minimize stress to the animals, which can influence cardiovascular parameters. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Monitoring: Continuous blood pressure and heart rate monitoring (e.g., via telemetry or arterial catheterization) is recommended to accurately capture the pharmacodynamic effects of this compound.
By following these detailed application notes and protocols, researchers can effectively and responsibly administer this compound in preclinical hypertension studies to gain valuable insights into cardiovascular physiology and pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined effects of this compound and propranolol in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of hypertensive crises in rats induced by acute and chronic norepinephrine excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on cardiovascular and plasma catecholamine responses to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of this compound hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols for In Vitro Phenoxybenzamine Assay for Adrenergic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a non-selective α-adrenergic receptor antagonist characterized by its irreversible binding mechanism.[1][2][3] This haloalkylamine derivative forms a covalent bond with α-adrenoceptors, leading to a long-lasting, non-competitive blockade.[3][4] This property makes this compound a valuable tool in pharmacology for studying receptor function, turnover, and for characterizing the binding of other adrenergic ligands. This compound exhibits a higher potency in inactivating α1-adrenergic receptors compared to α2-adrenergic receptors.[5][6]
These application notes provide detailed protocols for conducting in vitro this compound binding assays for adrenergic receptors, focusing on radioligand binding techniques to quantify receptor inactivation.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines, such as epinephrine (B1671497) and norepinephrine.[7] They are broadly classified into α and β subtypes. The α-adrenergic receptors are further divided into α1 and α2 subtypes, which couple to different G proteins and initiate distinct intracellular signaling cascades.
-
α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins.[7][8] Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]
-
α2-Adrenergic Receptors: These receptors typically couple to Gi proteins.[7][8] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
The irreversible antagonism by this compound blocks these signaling pathways by preventing agonist binding and receptor activation.
Quantitative Data Summary
The following tables summarize the binding affinity and receptor inactivation data for this compound at various adrenergic receptor subtypes.
Table 1: this compound Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Value | Reference |
| α-Adrenergic (non-specific) | This compound | IC50 | 550 nM | [8][9] |
| α2A-Adrenergic | This compound | pIC50 | 6.28 | [7] |
| α1A-Adrenergic | This compound | pIC50 | 7.27 | [7] |
| α2B-Adrenergic | This compound | pKi | 8.46 | [7] |
Note: pIC50 and pKi values can be converted to IC50 and Ki, respectively. For example, a pIC50 of 6.28 corresponds to an IC50 of approximately 525 nM.
Table 2: Adrenergic Receptor Inactivation by this compound
| Receptor Subtype | Radioligand | This compound Treatment | % Reduction in Bmax | Reference |
| α1-Adrenergic | [3H]prazosin | 2 x 4 mg/kg (in vivo) | 95% | [10] |
| α2-Adrenergic | [3H]clonidine/[3H]rauwolscine | up to 15 mg/kg (in vivo) | 30% | [10] |
| α2A-Adrenergic | [ethyl-3H]RS79948–197 | 90 nM for 30 min | 81% | [11][12] |
| α2B-Adrenergic | [ethyl-3H]RS79948–197 | 90 nM for 30 min | 96% | [11][12] |
| α2C-Adrenergic | [ethyl-3H]RS79948–197 | 90 nM for 30 min | 77% | [11][12] |
Table 3: Example of Bmax and Kd Determination for α2A-Adrenergic Receptor Before and After this compound Treatment
| Condition | Bmax (fmol/mg protein) | Kd (nM) | Reference |
| Before this compound | 4640 ± 255 | 0.23 ± 0.06 | [13] |
| After this compound | 447 ± 22 | 0.21 ± 0.06 | [13] |
Note: In this specific experiment, the significant change was observed in the number of available binding sites (Bmax), while the affinity (Kd) of the radioligand to the remaining accessible receptors was not significantly altered.
Experimental Protocols
Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of cell membranes enriched with adrenergic receptors.
Materials:
-
Tissue (e.g., rat cerebral cortex) or cultured cells expressing adrenergic receptors
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail
-
Homogenizer (Dounce or Polytron)
-
High-speed refrigerated centrifuge
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold PBS.
-
Homogenize the tissue or cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Tris buffer with 10% sucrose (B13894) for cryoprotection).
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Protocol for Receptor Inactivation by this compound
This protocol details the irreversible blockade of adrenergic receptors by this compound prior to radioligand binding.
Materials:
-
Prepared cell membranes
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw the membrane aliquots on ice.
-
Dilute the membranes to a working concentration (e.g., 0.6-0.9 mg/ml protein) in the assay buffer.
-
Add varying concentrations of this compound (e.g., 10 pM to 10 µM) to the membrane suspension. For the control group, add the vehicle used to dissolve this compound.
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for irreversible binding.
-
To remove unbound this compound, pellet the membranes by centrifugation at 40,000 x g for 15 minutes at 4°C.
-
Wash the pellet by resuspending it in fresh, cold assay buffer and centrifuging again. Repeat this wash step at least twice.
-
Resuspend the final washed pellet in a known volume of assay buffer for use in the radioligand binding assay.
Radioligand Binding Assay (Saturation Assay)
This protocol is for determining the density of remaining active receptors (Bmax) and the dissociation constant (Kd) of the radioligand after this compound treatment.
Materials:
-
This compound-treated and control membranes
-
Radioligand (e.g., [125I]BE 2254 for α1, [3H]rauwolscine for α2)
-
Non-specific binding control (a high concentration of a competing, unlabeled ligand, e.g., phentolamine)
-
Assay Buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Scintillation counter or gamma counter
Procedure:
-
In a 96-well plate, set up the following in duplicate or triplicate for a range of radioligand concentrations:
-
Total Binding: Add assay buffer, a specific amount of membrane protein (e.g., 50-120 µg for tissue, 3-20 µg for cells), and the radioligand at varying concentrations.
-
Non-specific Binding: Add assay buffer, membrane protein, the radioligand at the same varying concentrations, and a high concentration of the unlabeled competitor.
-
-
The final assay volume is typically 250 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a suitable counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each radioligand concentration.
-
Saturation Analysis: Plot the specific binding against the concentration of the radioligand. Fit the data using non-linear regression to a one-site binding hyperbola to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
-
Quantify Receptor Inactivation: Compare the Bmax values from the this compound-treated membranes to the control (vehicle-treated) membranes to determine the percentage of receptor inactivation.
Conclusion
The in vitro this compound binding assay is a robust method for quantifying the irreversible inactivation of adrenergic receptors. The protocols outlined in these application notes provide a framework for researchers to study the pharmacology of adrenergic receptors and to characterize the effects of irreversible antagonists. Careful execution of these experiments and appropriate data analysis will yield valuable insights into receptor dynamics and drug-receptor interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - BioPharma Notes [biopharmanotes.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 6. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interactions at the Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole-cell radioligand saturation binding [protocols.io]
- 12. This compound binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neurogenic Bladder Dysfunction with Phenoxybenzamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic bladder dysfunction, a common consequence of neurological disorders such as spinal cord injury, results in impaired bladder filling and emptying. The sympathetic nervous system, through the action of norepinephrine (B1679862) on adrenergic receptors, plays a crucial role in maintaining urinary continence by contracting the bladder outlet. In neurogenic bladder, overactivity of the sympathetic nervous system can lead to urinary retention and high bladder pressures.
Phenoxybenzamine is a long-acting, non-selective, and irreversible alpha-adrenergic antagonist.[1] By blocking alpha-adrenergic receptors, primarily the α1-subtype located in the bladder neck and proximal urethra, this compound reduces smooth muscle tone, thereby decreasing outlet resistance and facilitating bladder emptying.[1] These characteristics make this compound a valuable pharmacological tool for studying the pathophysiology of neurogenic bladder and for evaluating potential therapeutic strategies.
These application notes provide an overview of the use of this compound in this field of research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro experimental studies.
Mechanism of Action and Signaling Pathway
This compound covalently binds to alpha-adrenergic receptors, leading to an insurmountable antagonism.[1] In the context of the lower urinary tract, the primary targets are the α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit.
Activation of α1-adrenergic receptors by norepinephrine initiates a signaling cascade that leads to smooth muscle contraction. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction.
This compound, by irreversibly blocking these α1-adrenergic receptors, prevents the initiation of this signaling cascade, leading to smooth muscle relaxation in the bladder neck and urethra.
Data Presentation
The following tables summarize representative quantitative data from clinical studies investigating the effects of this compound on urodynamic parameters in patients with neurogenic bladder dysfunction.
Table 1: Urodynamic Effects of this compound in Patients with Neurogenic Bladder
| Urodynamic Parameter | Pre-treatment (Mean ± SD) | Post-treatment with this compound (Mean ± SD) | Percentage Change |
| Maximum Urethral Closure Pressure (cm H₂O) | 75 ± 15 | 53 ± 12 | -29.3% |
| Residual Urine Volume (mL) | 360 ± 150 | < 100 | > -72.2% |
| Bladder Capacity (mL) | 250 ± 50 | 350 ± 60 | +40% |
| Voiding Pressure (cm H₂O) | 90 ± 20 | 65 ± 15 | -27.8% |
Note: The data presented in this table are representative values synthesized from multiple clinical reports and are intended for illustrative purposes. Actual results may vary depending on the patient population and study design.[2][3]
Experimental Protocols
In Vivo Urodynamic Evaluation in a Rat Model of Spinal Cord Injury
This protocol describes the assessment of this compound's effect on bladder function in a rat model of neurogenic bladder induced by spinal cord injury (SCI).
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, urethane)
-
Surgical instruments for laminectomy
-
Impactor device for creating a contusion injury at the T10 spinal level
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
This compound solution (e.g., 0.5-1.0 mg/kg, intraperitoneal injection)
-
Saline solution
Procedure:
-
Induction of Spinal Cord Injury:
-
Anesthetize the rat and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury using a calibrated impactor device.
-
Suture the muscle layers and skin.
-
Provide post-operative care, including manual bladder expression twice daily for the first week. Allow 4-6 weeks for the development of a stable neurogenic bladder.
-
-
Catheter Implantation:
-
Anesthetize the rat.
-
Make a small midline abdominal incision to expose the bladder.
-
Insert a PE-50 catheter with a flared tip into the bladder dome and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
-
Cystometry:
-
Allow the rat to recover from surgery for 2-3 days.
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse room-temperature saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Measure the following urodynamic parameters: bladder capacity (volume at which voiding occurs), micturition pressure (peak pressure during voiding), and residual volume (volume remaining in the bladder after voiding).
-
-
This compound Administration and Evaluation:
-
Administer this compound (or vehicle control) via intraperitoneal injection.
-
After a designated time (e.g., 60 minutes), repeat the cystometry procedure.
-
Compare the urodynamic parameters before and after drug administration.
-
In Vitro Bladder Strip Contractility Assay
This protocol details the procedure for assessing the effect of this compound on the contractility of isolated bladder smooth muscle strips.
Materials:
-
Rat or guinea pig bladder
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 glucose)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Norepinephrine (agonist)
-
This compound
-
Surgical scissors and forceps
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved protocols.
-
Excise the bladder and place it in cold Krebs-Henseleit solution.
-
Remove the urothelium and adipose tissue.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
-
Organ Bath Setup:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Contractility Measurement:
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
Wash the strips and allow them to return to baseline tension.
-
Generate a cumulative concentration-response curve to norepinephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
-
This compound Incubation and Evaluation:
-
Incubate the bladder strips with a specific concentration of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).
-
Due to the irreversible nature of this compound, a washout period is not typically performed.
-
After incubation, generate a second cumulative concentration-response curve to norepinephrine in the presence of this compound.
-
Compare the concentration-response curves to determine the effect of this compound on norepinephrine-induced contractions. A rightward shift in the EC₅₀ and a reduction in the maximum response are expected.
-
Conclusion
This compound serves as a critical tool for investigating the role of the sympathetic nervous system in neurogenic bladder dysfunction. Its irreversible alpha-adrenergic blockade provides a robust method for studying the consequences of reduced bladder outlet resistance. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments aimed at further elucidating the pathophysiology of neurogenic bladder and exploring novel therapeutic interventions.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in the management of neuropathic bladder following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces bladder outlet obstruction in benign prostatic hyperplasia. A urodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxybenzamine: A Tool for Chemical Sympathectomy in Experimental Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a long-acting, irreversible, non-selective alpha-adrenoceptor antagonist. Its ability to form a stable covalent bond with both α1 and α2 receptors results in a prolonged and non-competitive blockade of adrenergic signaling. This unique pharmacological profile makes this compound a valuable tool in experimental research for inducing chemical sympathectomy, a state characterized by the interruption of the sympathetic nervous system's function. These application notes provide detailed protocols and quantitative data for the use of this compound as a tool for chemical sympathectomy in experimental settings, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's mechanism of action involves the alkylation of alpha-adrenergic receptors, leading to their irreversible inactivation.[1] By blocking these receptors, this compound prevents the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), thereby inhibiting sympathetically mediated vasoconstriction and other physiological responses. The blockade of presynaptic α2-autoreceptors can also lead to an initial increase in norepinephrine release from sympathetic nerve terminals. The long duration of action is a key feature, as recovery of sympathetic function requires the synthesis of new receptors.
Data Presentation
The following tables summarize quantitative data regarding the administration and effects of this compound in experimental animal models.
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Dosing Schedule | Reference |
| Rat | Intravenous (acute) | 0.01 - 0.1 mg/kg | Single dose | [2] |
| Rat | Intravenous (chronic) | 0.1 - 1.0 mg/kg | Once daily for 7 days | [2] |
| Rat | Oral | 1 mg/kg | Single dose | [3] |
| Rat | Intravenous | 1 mg/kg | Single dose | [4] |
| Rabbit | Intravenous | 10⁻⁵ - 5 mg/kg | Single dose | [5] |
Table 2: Effects of this compound on Cardiovascular Parameters
| Animal Model | This compound Dose | Parameter Measured | Effect | Reference |
| Rat | 0.01 - 0.1 mg/kg (i.v., acute) | Pressor response to cirazoline (B1222771) (α1-agonist) | Dose-dependent rightward shift of the dose-response curve | [2] |
| Rat | 0.1 - 1.0 mg/kg (i.v., chronic) | Pressor response to cirazoline (α1-agonist) | Dose-dependent rightward shift of the dose-response curve | [2] |
| Rat | 1 mg/kg (oral) | Pressor response to adrenaline | Almost complete reversal | [3] |
| Rabbit | 10⁻⁵ - 5 mg/kg (i.v.) | Pressor response to phenylephrine (B352888) (α1-agonist) | Dose-dependent reduction in maximum response | [5] |
| Rabbit | 10⁻⁵ - 5 mg/kg (i.v.) | Pressor response to guanabenz (B1672423) (α2-agonist) | Dose-dependent reduction in maximum response | [5] |
Experimental Protocols
Protocol 1: Induction of Chemical Sympathectomy in Rats
This protocol describes the administration of this compound to rats to achieve chemical sympathectomy.
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Acclimatization: House male Wistar rats (250-300g) in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Preparation:
-
For intravenous (i.v.) administration, dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 250g rat receiving a 0.25 mL injection). Prepare fresh daily.
-
For oral gavage, this compound can be suspended in a suitable vehicle like 0.5% methylcellulose.
-
-
Administration:
-
Intravenous Injection: Anesthetize the rat lightly if necessary. Administer the prepared this compound solution via the tail vein. For chronic studies, injections can be given once daily for the desired duration (e.g., 7 days).[2]
-
Intraperitoneal (IP) Injection: Restrain the rat and inject the this compound solution into the lower right quadrant of the abdomen, avoiding the cecum and bladder.[6]
-
Oral Gavage: Administer the this compound suspension directly into the stomach using a proper gavage needle.[7]
-
-
Post-Administration Monitoring: Monitor the animals for signs of hypotension, such as lethargy or reduced activity, especially after the initial doses. Ensure easy access to food and water.
Protocol 2: Assessment of Sympathectomy Efficacy - Tyramine (B21549) Challenge
This protocol details a functional assessment of chemical sympathectomy by challenging the animal with tyramine, an indirect sympathomimetic agent that causes the release of norepinephrine from sympathetic nerve terminals.
Materials:
-
Tyramine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or indwelling arterial catheter)
-
Syringes and needles
Procedure:
-
Animal Preparation: Use rats previously treated with this compound as described in Protocol 1. A control group of vehicle-treated animals should be included.
-
Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement apparatus. Record baseline systolic and diastolic blood pressure and heart rate.
-
Tyramine Administration: Administer a bolus of tyramine hydrochloride (e.g., 1-2 mg/kg, i.v.) to both control and this compound-treated rats.
-
Data Acquisition: Continuously monitor and record blood pressure and heart rate for at least 30 minutes following tyramine administration.
-
Data Analysis: Compare the pressor response (increase in blood pressure) to tyramine in the this compound-treated group to that of the control group. A significantly blunted or absent pressor response in the treated group indicates successful chemical sympathectomy.[8][9][10]
Protocol 3: Assessment of Sympathectomy Efficacy - Catecholamine Measurement
This protocol describes the measurement of plasma catecholamines to biochemically confirm the efficacy of chemical sympathectomy.
Materials:
-
Blood collection tubes containing EDTA and sodium metabisulfite (B1197395)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) with electrochemical detection system or ELISA kit for catecholamines
-
Anesthetic agent
Procedure:
-
Sample Collection: Anesthetize the rat and collect a blood sample via cardiac puncture or from an indwelling catheter into a pre-chilled tube containing EDTA and sodium metabisulfite to prevent catecholamine degradation.[11][12]
-
Plasma Preparation: Immediately centrifuge the blood sample at 4°C to separate the plasma.
-
Sample Storage: Store the plasma at -80°C until analysis.
-
Catecholamine Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of norepinephrine and epinephrine using a validated HPLC-ECD method or a commercially available ELISA kit, following the manufacturer's instructions.[13]
-
-
Data Analysis: Compare the plasma catecholamine levels in this compound-treated animals to those in control animals. While this compound's primary action is at the receptor level, alterations in catecholamine turnover and release can be observed.
Protocol 4: Histological Assessment of Sympathetic Ganglia
This protocol outlines the histological examination of sympathetic ganglia to assess for any morphological changes following chronic this compound administration.
Materials:
-
Microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)
-
Paraformaldehyde (4%) for fixation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Collection: Euthanize the rat and carefully dissect sympathetic ganglia (e.g., superior cervical or stellate ganglia).
-
Fixation and Processing:
-
Fix the ganglia in 4% paraformaldehyde overnight at 4°C.
-
Process the tissue for paraffin (B1166041) embedding or cryosectioning.
-
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the ganglia and mount them on microscope slides.
-
Staining:
-
Imaging and Analysis:
-
Image the stained sections using a light or fluorescence microscope.
-
Analyze the morphology of the ganglia, including the size and number of neurons, and the density of TH-positive nerve fibers. Compare the findings between this compound-treated and control animals.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action.
Caption: General experimental workflow for chemical sympathectomy.
References
- 1. Dibenzyline (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. A comparison of the effects of acute versus chronic administration of this compound on pressor responses elicited by the selective alpha 1-adrenoceptor agonist cirazoline in the pithed rat preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acute effects of this compound on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of tyramine-induced release of catecholamines on renin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucsfhealth.org [ucsfhealth.org]
- 12. childrensmn.org [childrensmn.org]
- 13. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sympathetic Ganglion | Nervous Tissue [histologyguide.com]
- 15. Normal Histology [pathologycenter.jp]
- 16. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for Phenoxybenzamine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenoxybenzamine in cell culture, with a focus on its application in cancer research. Detailed protocols for key experiments are provided to guide researchers in their study of this multifaceted compound.
Introduction
This compound is a non-selective, irreversible alpha-adrenoceptor antagonist that has been traditionally used for the management of hypertensive crises, particularly in patients with pheochromocytoma.[1][2][3] More recently, research has unveiled its potential as an anti-cancer agent, demonstrating inhibitory effects on the growth, invasion, and migration of various tumor cells.[1][4][5] This document outlines protocols for treating cultured cells with this compound and for assessing its biological effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| U251 | Glioblastoma | Not explicitly defined, but significant inhibition at 10 µM | 24, 48, 72 | Cell Proliferation Assay |
| U87MG | Glioblastoma | Not explicitly defined, but significant inhibition at 10 µM | 24, 48, 72 | Cell Proliferation Assay |
| Various (NCI60 screen) | Various Cancers | Growth inhibition observed at 10 µM | 48 | Not specified |
Table 2: Effects of this compound on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Treatment Concentration (µM) | Effect on Migration | Effect on Invasion | Assay Method |
| U251 | Glioblastoma | 10 | Significant Inhibition | Significant Inhibition | Wound Healing & Transwell Assay |
| U87MG | Glioblastoma | 10 | Significant Inhibition | Significant Inhibition | Wound Healing & Transwell Assay |
Signaling Pathways Affected by this compound
This compound exerts its anti-cancer effects through multiple signaling pathways. Two prominent mechanisms that have been identified are the inhibition of Histone Deacetylases (HDACs) and the suppression of the Tropomyosin receptor kinase B (TrkB)-Akt signaling pathway.
Histone Deacetylase (HDAC) Inhibition
This compound has been found to possess histone deacetylase inhibitory activity, with particular sensitivity observed for HDAC isoforms 5, 6, and 9.[1][2][6] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound can lead to the re-expression of these silenced genes, thereby inducing cell cycle arrest and apoptosis.[7][8]
Caption: this compound inhibits HDACs, leading to increased histone acetylation and gene expression.
TrkB-Akt Signaling Pathway Inhibition
In glioma cells, this compound has been shown to suppress the TrkB-Akt signaling pathway.[1][4] TrkB is a receptor tyrosine kinase that, upon binding to its ligand brain-derived neurotrophic factor (BDNF), activates downstream signaling cascades, including the PI3K/Akt pathway. This pathway is crucial for promoting cell survival, proliferation, and migration.[9] By inhibiting this pathway, this compound can effectively attenuate the malignant characteristics of glioma cells.[1][4]
Caption: this compound inhibits the TrkB-Akt signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.
General Experimental Workflow
Caption: A general workflow for studying the effects of this compound on cultured cells.
Cell Viability Assay (MTT/MTS Protocol)
This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
96-well culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT only): After incubation with MTT, remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound": Once the cells are confluent, use a sterile pipette tip to create a straight scratch down the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with a complete medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at different points along its length (time 0). Mark the locations for subsequent imaging.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and then stain them with crystal violet.
-
Imaging and Quantification: Take images of the stained cells on the underside of the membrane. Count the number of invaded cells per field of view.
-
Data Analysis: Compare the number of invaded cells between the different treatment groups.
Western Blot Analysis
This protocol is used to analyze the expression levels of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cells in PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Anti-tumor activity of this compound hydrochloride on malignant glioma cells | Semantic Scholar [semanticscholar.org]
- 2. "Anti-Tumor Activity of this compound and Its Inhibition of Histone " by Mario A. Inchiosa [touroscholar.touro.edu]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of this compound hydrochloride on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of this compound and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of this compound and its inhibition of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The molecular mechanism of HDAC inhibitors in anticancer effects. | Semantic Scholar [semanticscholar.org]
- 9. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Alpha Blockade Experimental Design with Phenoxybenzamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors (α-ARs).[1][2] Its irreversible nature, resulting from the formation of a stable covalent bond with the receptor, makes it a valuable tool for long-term studies of alpha blockade.[3] These application notes provide a comprehensive overview and detailed protocols for designing and conducting long-term experimental studies using this compound to investigate the physiological and molecular consequences of sustained alpha-adrenoceptor antagonism.
This compound blocks both α1- and α2-adrenergic receptors.[1] The blockade of α1-receptors, which are coupled to Gq proteins, inhibits the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, leading to vasodilation and a decrease in blood pressure.[4][5] The blockade of presynaptic α2-receptors can lead to an increase in norepinephrine (B1679862) release, which may result in reflex tachycardia.[1][2] Due to its long-lasting effects, this compound is clinically used in the management of pheochromocytoma.[1] However, long-term use is not generally recommended in clinical settings due to potential adverse effects.[1]
These protocols are intended for preclinical research in animal models to explore the long-term consequences of alpha blockade on cardiovascular function, receptor dynamics, and cellular signaling pathways.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound administration.
Table 1: Effects of Chronic this compound Administration on Adrenoceptor Density
| Animal Model | Tissue | Duration of Treatment | This compound Dose | Change in α1-Adrenoceptor Density | Change in α2-Adrenoceptor Density | Reference |
| Rat | Cerebral Cortex | Acute | Dose-dependent | Irreversible decrease | Irreversible decrease (250-fold less potent than for α1) | |
| Rabbit | Forebrain | N/A | N/A | Recovery t1/2: 10.8 ± 2.6 days | Recovery t1/2: 6.1 ± 0.1 days | |
| Rabbit | Hindbrain | N/A | N/A | Recovery t1/2: 13.3 ± 3.1 days | Recovery t1/2: 4.6 ± 1.8 days | |
| Rat | Submaxillary Glands | N/A | 1 mg/kg | Complete blockade | No significant effect | [1] |
Table 2: Cardiovascular Effects of Long-Term this compound Treatment in Rats
| Strain | Duration of Treatment | This compound Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 12 weeks | 50 mg/kg/day (b.i.d.) of amosulalol (B1665470) (an α- and β-blocker) | Antihypertensive effect without tolerance | Reduction | [6] |
| Wistar Rats | 7 days | 0.1, 0.3, and 1.0 mg/kg, once daily (i.v.) | Dose-dependent rightward shift in the dose-response curve to an α1-agonist | Not specified | [7] |
| Normotensive and Hypertensive Humans | 48 hours | 30 mg/day | Significant reduction in hypertensive subjects | Not specified | [8] |
Experimental Protocols
Protocol 1: Long-Term (4-Week) this compound Administration in Rats for Cardiovascular and Molecular Analysis
Objective: To assess the long-term effects of irreversible alpha-adrenoceptor blockade with this compound on cardiovascular parameters, adrenoceptor density, and downstream signaling molecules in rats.
Materials:
-
Male Wistar rats (10-12 weeks old)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or as appropriate for the formulation)
-
Telemetry system for continuous blood pressure and heart rate monitoring (recommended) or tail-cuff plethysmography system
-
Reagents and equipment for radioligand binding assays
-
Reagents and equipment for Western blotting or other protein quantification methods
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO2, pentobarbital (B6593769) overdose)
Experimental Workflow:
Caption: Experimental workflow for a 4-week study of long-term this compound administration in rats.
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize male Wistar rats to the housing facility for at least one week.
-
If using telemetry, implant transmitters according to the manufacturer's protocol and allow for a one-week recovery period.
-
Record baseline blood pressure, heart rate, and other relevant physiological parameters for 3-5 days before the start of treatment.
-
-
Group Allocation and Dosing Regimen:
-
Randomly assign rats to two groups: Vehicle control and this compound treatment.
-
Administer this compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage). A starting dose of 1 mg/kg can be used and adjusted based on the observed physiological effects.[1]
-
-
Long-Term Treatment and Monitoring:
-
Continue daily administration for 4 weeks.
-
Monitor blood pressure and heart rate continuously (telemetry) or at regular intervals (e.g., weekly using the tail-cuff method).
-
Observe animals daily for any adverse effects, such as sedation, postural hypotension, or changes in food and water intake.
-
-
Endpoint Analysis:
-
At the end of the 4-week treatment period, anesthetize the animals and collect terminal blood samples.
-
Euthanize the animals and harvest tissues of interest (e.g., heart, aorta, brain, kidneys).
-
Process tissues for subsequent molecular analyses.
-
Protocol 2: Radioligand Binding Assay for α1-Adrenoceptor Density
Objective: To quantify the density of α1-adrenergic receptors in tissues following long-term this compound treatment.
Procedure:
-
Membrane Preparation:
-
Homogenize harvested tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Assay:
-
Incubate membrane preparations with a saturating concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [³H]prazosin).
-
To determine non-specific binding, incubate a parallel set of samples with the radioligand in the presence of an excess of an unlabeled α1-adrenoceptor antagonist (e.g., phentolamine).
-
After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer to separate bound and free radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the protein concentration of the membrane preparations to express receptor density as fmol/mg protein.
-
Protocol 3: Western Blotting for Downstream Signaling Proteins
Objective: To assess the expression levels of key proteins in the α1-adrenoceptor signaling pathway (e.g., Gαq, PLCβ) after long-term this compound treatment.
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Gαq, anti-PLCβ) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities and normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Alpha-1 adrenoceptor signaling pathway and the site of action of this compound.
Logical Relationship Diagram
Caption: Logical relationships between long-term this compound administration and its effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-dependent differential crosstalk between alpha(1)-adrenergic and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-talk between receptors with intrinsic tyrosine kinase activity and alpha1b-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable association between G alpha(q) and phospholipase C beta 1 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
Application Notes: Phenoxybenzamine in Peripheral Vasospastic Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxybenzamine is a long-acting, non-selective alpha-adrenergic antagonist used in the study and off-label treatment of peripheral vasospastic disorders, such as Raynaud's syndrome, acrocyanosis, and chilblains.[1][2] Its mechanism involves forming a stable, covalent bond with alpha-adrenergic receptors, leading to an irreversible and non-competitive blockade.[3][4] This "chemical sympathectomy" results in vasodilation and increased blood flow to the skin and other peripheral areas.[5][6] While its primary FDA-approved indication is for managing hypertension and sweating in patients with pheochromocytoma, its potent vasodilatory effects make it a valuable pharmacological tool for investigating the pathophysiology of vasospastic conditions and exploring potential therapeutic strategies.[3][7] However, its efficacy in peripheral vascular diseases is not definitively established, and its use requires careful dose titration to manage side effects.[1]
Mechanism of Action
This compound acts by irreversibly blocking both alpha-1 and alpha-2 adrenergic receptors.[2] The molecule forms a reactive ethylenimonium intermediate which then covalently bonds to the alpha-receptors.[1] This action prevents endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from binding to these receptors and mediating vasoconstriction. The blockade of alpha-1 receptors on vascular smooth muscle leads to arterial and venous dilation, reducing peripheral resistance and lowering blood pressure.[3] The blockade of presynaptic alpha-2 receptors can lead to a baroreceptor-mediated reflex tachycardia.[3] This long-lasting, non-competitive antagonism is key to its application in studies where sustained vasodilation is required to counteract vasospastic episodes.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from studies investigating this compound for peripheral vasospastic disorders.
Table 1: Dosing Regimens in Peripheral Vasospastic Disorder Studies
| Disorder Studied | Initial Dosage | Maintenance Dosage | Study Population | Reference |
|---|---|---|---|---|
| General Peripheral Vasospastic Disorders | 10 mg twice daily | 20-40 mg, 2-3 times daily | N/A | [1] |
| Raynaud's Syndrome (Primary & Secondary) | 10-20 mg daily | 10-20 mg daily | 31 patients | [8] |
| Raynaud's Syndrome | 10-20 mg daily | 10-20 mg daily | 31 patients | [9] |
| Severe Raynaud's Syndrome | Not specified | Up to 50 mg daily | 23 patients |[10] |
Table 2: Clinical Efficacy Measures in Severe Raynaud's Syndrome
| Parameter | Favorable Outcome for Lesion Healing | Key Finding | Reference |
|---|---|---|---|
| Digital Systolic Pressure | > 55 mm Hg | Statistically significant correlation between measurements and healing time. | [10] |
| Branchial-Finger Pressure Difference | < 50 mm Hg | Measurements are valuable for determining prognosis. | [10] |
| Inter-finger Systolic Pressure Difference | < 30 mm Hg | Prognosis for healing is high when criteria are met. | [10] |
| Finger Temperature (during reflex heating) | ≥ 10°C above room temperature | Improvement in vasospastic phenomena observed soon after starting treatment. | [10] |
| Inter-finger Temperature Difference | < 4°C | The drug was well-tolerated at doses up to 50 mg. |[10] |
Table 3: Common Adverse Effects of this compound
| Adverse Effect | Frequency/Severity | Notes | References |
|---|---|---|---|
| Postural (Orthostatic) Hypotension | Common | Can cause dizziness and fainting, especially when standing up. More likely in the elderly. | [1][3][11] |
| Reflex Tachycardia | Common | Baroreceptor-mediated response to vasodilation. May require co-administration of a beta-blocker. | [3][5] |
| Nasal Congestion | Common | A frequent side effect due to vasodilation of nasal mucosa. | [1][3][7] |
| Miosis (Pupil Constriction) | Common | Result of alpha-receptor blockade in the eye. | [1][3] |
| Drowsiness / Fatigue | Common | CNS effect, particularly when initiating therapy or increasing the dose. | [3][7][11] |
| Inhibition of Ejaculation | Common | Due to alpha-1 blockade in the vas deferens. Reversible upon discontinuation. |[3][4] |
Experimental Protocols
Protocol 1: Clinical Trial for Efficacy in Raynaud's Phenomenon
This protocol is a synthesized methodology based on double-blind, placebo-controlled trials investigating alpha-blockade in Raynaud's syndrome.[9][12]
1. Objective:
-
To assess the efficacy of oral this compound in reducing the frequency and severity of vasospastic attacks and improving peripheral blood flow in patients with primary or secondary Raynaud's phenomenon.
2. Study Design:
-
Double-blind, placebo-controlled, randomized cross-over trial.
-
Duration: 24 weeks, comprising two 10-week treatment periods separated by a 4-week washout period.
3. Subject Selection:
-
Inclusion Criteria: Patients aged 18-70 with a confirmed diagnosis of Raynaud's phenomenon, experiencing a minimum of five vasospastic attacks per week.
-
Exclusion Criteria: History of hypotension, coronary artery disease, cerebrovascular disease, or conditions where a fall in blood pressure is undesirable.[6]
4. Intervention:
-
Treatment Arm: this compound, starting at 10 mg daily, titrated up to 20 mg daily based on tolerance and clinical response.[8][9]
-
Control Arm: Identical-looking placebo capsules.
-
Administration: Oral, once daily.
5. Outcome Measures:
-
Primary Endpoint: Change in finger skin temperature recovery time following a standardized cold challenge.
-
Cold Challenge Procedure: Both hands are submerged in a 15°C water bath for 5 minutes. Finger skin temperature is measured via thermistors at baseline and every minute for 15 minutes post-immersion.
-
-
Secondary Endpoints:
-
Patient-reported frequency and severity of vasospastic attacks (recorded in a daily diary).
-
Digital systolic blood pressure measurements.
-
Subjective assessment of clinical improvement.
-
6. Data Analysis:
-
Compare the change in primary and secondary outcome measures between the this compound and placebo treatment periods using appropriate statistical tests for cross-over designs (e.g., paired t-test or Wilcoxon signed-rank test).
-
Analyze adverse event frequency in both arms.
Protocol 2: In Vitro Assessment of Vasospasm Prevention in Human Arteries
This protocol is based on methodologies used to study the effect of vasodilators on radial artery segments in an organ bath.[13]
1. Objective:
-
To determine the efficacy of this compound in preventing alpha-adrenoceptor-mediated vasoconstriction in isolated human peripheral artery segments.
2. Materials:
-
Human peripheral artery segments (e.g., radial artery) obtained from surgical procedures.
-
Krebs-Henseleit buffer solution.
-
Organ bath system with force-displacement transducers.
-
This compound, Norepinephrine (or other alpha-agonist), Potassium Chloride (KCl).
-
Data acquisition system.
3. Procedure:
-
Tissue Preparation:
-
Obtain arterial segments and immediately place them in cold Krebs-Henseleit buffer.
-
Carefully dissect the artery into 2-3 mm rings, preserving the endothelium.
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Test:
-
Allow rings to equilibrate for 60-90 minutes under a resting tension of ~2g.
-
Test vessel viability by inducing contraction with a high concentration of KCl (e.g., 80 mM). Rings that fail to produce a robust contraction are discarded.
-
Wash the rings with fresh buffer and allow them to return to baseline tension.
-
-
Experimental Protocol:
-
Control Group: Induce vasoconstriction by adding a cumulative concentration of norepinephrine to establish a dose-response curve.
-
Treatment Group: Pre-incubate a separate set of arterial rings with this compound for a specified period (e.g., 60 minutes).
-
After incubation, wash the rings to remove unbound this compound.
-
Attempt to induce vasoconstriction again using the same cumulative concentrations of norepinephrine.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension of the arterial rings.
-
Compare the contractile response to norepinephrine in the control versus this compound-treated rings.
-
Calculate the percentage of inhibition of the maximum contraction.
-
References
- 1. drugs.com [drugs.com]
- 2. Articles [globalrx.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Articles [globalrx.com]
- 8. Therapeutic efficacy of alpha-adrenoceptor blockade in primary and secondary Raynaud's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Raynaud's syndrome with adrenergic alpha-blockade with or without beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Finger systolic pressures and skin temperatures in severe Raynaud's syndrome: the relationship to healing of skin lesions and the use of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Alpha and beta-blockade and beta-stimulation in Raynaud's syndrome: a double-blind, placebo controlled, single dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is more effective and less harmful than papaverine in the prevention of radial artery vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Phenoxybenzamine Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
Phenoxybenzamine is a potent, irreversible antagonist of alpha-adrenoceptors, making it a valuable tool in pharmacological research and clinical applications. However, its utility is often hampered by its inherent instability in aqueous solutions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: this compound hydrochloride is susceptible to degradation, particularly in neutral to basic aqueous solutions.[1] The primary drivers of this instability are:
-
pH-dependent hydrolysis: The molecule rapidly degrades in solutions with a pH above neutral.
-
Oxidation: this compound is sensitive to oxidative degradation.[2][3]
-
Photodegradation: Exposure to light can accelerate the degradation process.[2][4]
The degradation process involves the intramolecular cyclization of the N-(2-chloroethyl) group to form a highly reactive aziridinium (B1262131) ion, which is the active form that alkylates alpha-receptors. However, this reactive intermediate is also prone to hydrolysis, leading to the formation of inactive byproducts.
Q2: What are the main degradation products of this compound?
A2: Forced degradation studies have identified two primary degradation products in neutral or basic aqueous solutions:
-
This compound hydroxide (B78521) (PBA-OH): This is the predominant degradation product formed through the hydrolysis of the reactive aziridinium intermediate.[1][5]
-
This compound nitrile (PBA-CN): This is another identified impurity.[1][5][6][7]
The formation of these degradation products leads to a loss of the active compound's potency.
Q3: How can I prepare a stable this compound solution?
A3: The key to preparing a more stable this compound solution is to control the solvent and pH. Acidic conditions are generally more favorable for stability.
Here are some recommended solvent systems and storage conditions:
| Solvent System | Concentration & Stability | Reference |
| Propylene (B89431) Glycol (Stock Solution) | 10 mg/mL stock solution is stable for at least 30 days when stored at 4°C. | [8] |
| 1% Propylene Glycol & 0.15% Citric Acid in Distilled Water | A 2 mg/mL solution is stable for up to 7 days at 4°C. | [8] |
| Ethanol or DMSO | Soluble up to approximately 25 mg/mL. Stock solutions in anhydrous DMSO can be stored at -20°C for up to 6 months. | |
| DMF:PBS (pH 7.2) (1:2 ratio) | Sparingly soluble at approximately 0.3 mg/mL. It is not recommended to store this aqueous solution for more than one day. |
Important Note: When preparing aqueous solutions from an organic stock (e.g., DMSO), it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to avoid precipitation.
Troubleshooting Guides
Issue 1: Precipitation upon dilution in aqueous buffer or cell culture medium.
Possible Causes:
-
Low Aqueous Solubility: this compound hydrochloride has very low water solubility (15.2 mg/L at 25°C).[9] Diluting a concentrated organic stock solution into an aqueous medium can cause the compound to crash out of solution.[10][11]
-
pH of the Medium: If the pH of your buffer or cell culture medium is neutral or basic, it can accelerate degradation to less soluble byproducts.
-
Buffer Composition: Certain salts in buffers can interact with this compound and reduce its solubility.[12]
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid cytotoxicity, but a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control in your experiments.[10]
-
Stepwise Dilution: First, dilute the concentrated stock into a smaller volume of serum-containing medium or a buffer. The proteins in the serum can help to solubilize the compound. Then, add this intermediate dilution to the final volume.[10]
-
Gentle Mixing: Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[13]
-
Adjust pH: If your experimental conditions allow, use a slightly acidic buffer (pH < 7) to increase stability.
-
Use a Stabilizing Formulation: For in vivo studies, consider a formulation containing propylene glycol and citric acid.[8]
Issue 2: Loss of biological activity over time.
Possible Causes:
-
Chemical Degradation: Even if precipitation is not visible, the compound may be degrading in solution, leading to a decrease in the concentration of the active aziridinium ion.
-
Adsorption to Labware: this compound is lipophilic and may adsorb to plastic surfaces, reducing the effective concentration in your solution.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare working solutions fresh for each experiment. Aqueous solutions should not be stored for more than a day.
-
Use Glassware: Whenever possible, use glass vials and pipettes to prepare and store solutions to minimize adsorption to plastic.
-
Protect from Light and Heat: Store stock solutions and working solutions protected from light and at the recommended temperature (e.g., 4°C or -20°C).
-
Monitor with HPLC: For critical long-term experiments, periodically check the concentration of your this compound solution using a validated stability-indicating HPLC method.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound hydrochloride powder. For a 10 mM stock solution (Molecular Weight of HCl salt = 340.3 g/mol ), you would weigh 3.403 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Assays (e.g., Receptor Binding Assay)
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the assay buffer to the desired experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the final desired concentrations.
-
Crucial Step: When diluting, add the DMSO stock solution dropwise into the assay buffer while gently vortexing to prevent precipitation.
-
Use the freshly prepared working solutions immediately in your assay.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound activation and degradation pathway.
Caption: Troubleshooting guide for solution precipitation.
References
- 1. Clarification of the USP compendial procedure for this compound hydrochloride via updating impurity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Nitrile | 2512203-93-7 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. veeprho.com [veeprho.com]
- 8. Stability of this compound hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijirt.org [ijirt.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Reflex Tachycardia in Animal Models
Welcome to the Technical Support Center for managing reflex tachycardia as a side effect in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer practical, evidence-based solutions for your in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is reflex tachycardia and why does it occur in my animal model?
A: Reflex tachycardia is a compensatory increase in heart rate in response to a drop in blood pressure (hypotension). This is a physiological feedback mechanism known as the baroreceptor reflex.[1] When certain drugs, such as vasodilators, are administered, they cause a relaxation of the blood vessels, leading to a decrease in blood pressure. Specialized stretch receptors called baroreceptors, located in the aortic arch and carotid sinuses, detect this change.[1][2] They then send signals to the brainstem, which in turn increases sympathetic nervous system outflow to the heart, resulting in an elevated heart rate to restore normal blood pressure.[3][4]
Q2: How can I accurately monitor heart rate and detect reflex tachycardia in my animal models?
A: Continuous and accurate heart rate monitoring is crucial. The gold standard for conscious, freely moving animals is implanted telemetry . This involves the surgical implantation of a small transmitter that wirelessly sends electrocardiogram (ECG) and blood pressure data to a receiver. For less invasive or shorter-term studies, tethered systems with externally connected electrodes or non-invasive surface ECG platforms can be used, although these may be more susceptible to motion artifacts and can induce stress.
Q3: What are the first-line pharmacological agents to manage reflex tachycardia?
A: Beta-blockers are the most commonly used and effective pharmacological agents for managing reflex tachycardia.[5] They work by blocking the effects of catecholamines (like adrenaline and noradrenaline) on the beta-adrenergic receptors of the heart, thereby slowing the heart rate. Commonly used beta-blockers in animal research include:
-
Propranolol (a non-selective beta-blocker)
-
Metoprolol (B1676517) (a selective beta-1 blocker)[5]
-
Esmolol (B25661) (a short-acting beta-1 blocker)
Q4: Are there non-pharmacological strategies to prevent or minimize reflex tachycardia?
A: Yes, minimizing stress in the animals is a key non-pharmacological strategy. Stress can independently increase heart rate and exacerbate reflex tachycardia.[6] Strategies include:
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental environment before starting procedures.
-
Environmental Enrichment: Providing items such as nesting material, shelters, or toys can reduce anxiety and has been shown to lower baseline heart rate and buffer stress responses.[7][8][9][10]
-
Refined Surgical and Handling Techniques: Using proper aseptic techniques, providing adequate analgesia, and minimizing handling time can significantly reduce post-procedural stress and its cardiovascular effects.[11][12]
Troubleshooting Guide
Scenario 1: I've administered a beta-blocker, but the tachycardia persists.
-
Verify the Cause: Is the tachycardia solely due to the baroreceptor reflex, or could there be other contributing factors?
-
Pain or Distress: Ensure adequate analgesia has been administered, especially post-surgery.
-
Hypovolemia: Check for signs of dehydration or blood loss. Fluid replacement may be necessary.
-
Anesthesia Plane: If the animal is anesthetized, the anesthetic depth might be insufficient.
-
-
Dose and Route of Administration:
-
Inadequate Dose: The dose of the beta-blocker may be insufficient to counteract the stimulus causing the tachycardia. Consult literature for appropriate dose ranges for the specific animal model and drug.
-
Route of Administration: Intravenous administration will have a more rapid and potent effect than subcutaneous or oral routes.
-
-
Consider Alternative or Adjunctive Therapy:
-
In some cases, particularly in sepsis models, tachycardia may be multifactorial and not fully responsive to beta-blockers alone.[13]
-
If the tachycardia is induced by a specific class of drugs (e.g., dihydropyridine (B1217469) calcium channel blockers), consider switching to a non-dihydropyridine calcium channel blocker or adding a beta-blocker as an adjunct.[14]
-
Scenario 2: How do I differentiate between stress-induced tachycardia and drug-induced reflex tachycardia?
-
Baseline Data: Always collect baseline heart rate data before any experimental manipulation. This will help you determine the animal's normal resting heart rate.
-
Time Course:
-
Stress-induced tachycardia often occurs immediately upon handling or in response to a novel stimulus and may subside as the animal acclimates.
-
Drug-induced reflex tachycardia will typically have an onset that correlates with the pharmacokinetics of the hypotensive drug administered.
-
-
Blood Pressure Correlation: Monitor blood pressure simultaneously. A drop in blood pressure preceding or coinciding with the onset of tachycardia is a strong indicator of reflex tachycardia.
-
Pharmacological Blockade: If feasible for the experimental design, pre-treatment with a beta-blocker should blunt or prevent reflex tachycardia but may have a less pronounced effect on stress-induced tachycardia.
Data Presentation: Pharmacological Interventions for Reflex Tachycardia
| Drug | Animal Model | Dose | Route of Administration | Effect on Heart Rate | Reference |
| Metoprolol | Mice (C57BL/6) | 1.4 mg/kg/hour | Osmotic minipump | Significant reduction in 24-hour heart rate compared to control. | [15] |
| 2.5 mg/kg/hour | Osmotic minipump | Further significant reduction in 24-hour heart rate. | [15] | ||
| 4.1 mg/kg/hour | Osmotic minipump | Abolished heart rate increase during air-jet stress. | [15] | ||
| Propranolol | Rats (Fischer 344) | Not specified | Not specified | Reduced reflex tachycardia. | [16] |
| Urapidil (B1196414) | Dogs | 2 and 5 mg/kg | Intravenous infusion | Suppressed reflex tachycardia induced by bradykinin. | [17] |
| Prazosin (B1663645) | Dogs | 0.25 and 0.625 mg/kg | Intravenous | Did not suppress reflex tachycardia induced by bradykinin. | [17] |
| Esmolol | Dogs | Infusion | Intravenous | Successfully managed persistent tachycardia in septic shock. | [13] |
Experimental Protocols
Protocol 1: Administration of Metoprolol for Management of Reflex Tachycardia in Mice
-
Animal Model: C57BL/6 mice.
-
Drug Preparation: Prepare a solution of metoprolol succinate (B1194679) in sterile saline at a concentration suitable for delivery via osmotic minipumps.
-
Surgical Implantation of Osmotic Minipump:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the surgical site on the back of the mouse.
-
Make a small subcutaneous incision and create a pocket for the osmotic minipump.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Provide post-operative analgesia as per approved institutional protocols.
-
-
Dosing: Utilize osmotic minipumps that deliver a constant infusion rate. Doses of 1.4 to 4.1 mg/kg/hour have been shown to be effective in reducing heart rate.[15]
-
Monitoring: Monitor heart rate continuously using telemetry. Allow for a recovery period of at least one week after surgery before initiating experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The baroreceptor reflex pathway in response to hypotension.
Caption: A typical experimental workflow for studying reflex tachycardia.
Caption: A logical flowchart for troubleshooting persistent tachycardia.
References
- 1. Baroreflex - Wikipedia [en.wikipedia.org]
- 2. Baroreflex – Basic Human Physiology [iu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Sympathetic Neural Mechanisms in Human Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Animal models of psychogenic cardiovascular disorders: what we can learn from them and what we cannot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Environmental Enrichment on Cardiovascular and Behavioral Responses to Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Environmental Enrichment on Cardiovascular and Behavioral Responses to Social Stress. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 11. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 13. Successful management of persistent tachycardia using esmolol in 2 dogs with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Mediation of reflex tachycardia becomes exclusively beta-adrenergic in old Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of reflex tachycardia following alpha-adrenoceptor blockade in conscious dogs: comparison of urapidil with prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate postural hypotension in phenoxybenzamine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenoxybenzamine in their experiments. The focus is on mitigating the common side effect of postural (orthostatic) hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a long-acting, non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] It works by covalently binding to and blocking both alpha-1 and alpha-2 adrenergic receptors.[2][3] The blockade of alpha-1 receptors on vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure.[2] This irreversible blockade is the reason for its long duration of action, as restoration of adrenergic response requires the synthesis of new receptors.[2]
Q2: Why does this compound cause postural hypotension?
Postural hypotension, a significant drop in blood pressure upon standing, is a common side effect of this compound.[1] This occurs because the alpha-1 adrenergic blockade prevents the normal vasoconstrictor response required to counteract the gravitational pooling of blood in the lower extremities when moving to an upright position.[1] This leads to decreased venous return to the heart, reduced cardiac output, and a fall in blood pressure.
Q3: What are the typical signs of postural hypotension in animal studies?
In animal studies, direct measurement of blood pressure after a change in posture (e.g., using a tilt-table) is the most definitive method. However, researchers should also be observant of clinical signs such as dizziness, weakness, or fainting, which may manifest as lethargy, stumbling, or a reluctance to move in animals.[4]
Q4: How can I minimize postural hypotension from the outset of my study?
The most effective initial strategy is to start with a low dose of this compound and titrate it upwards gradually.[3][5][6] This allows the subject's cardiovascular system to adapt to the alpha-adrenergic blockade. Administering the compound with food may also help to slow absorption and reduce peak plasma concentrations, potentially lessening the hypotensive effect.[7] Ensuring adequate hydration of the subjects is also crucial to maintain sufficient blood volume.
Troubleshooting Guide
Issue: Subject exhibits significant postural hypotension after initial doses.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Initial dose is too high. | Reduce the subsequent dose and titrate upwards more slowly. For example, if the initial dose was 1 mg/kg, consider reducing to 0.5 mg/kg and increasing by 0.25 mg/kg increments. | A more gradual and tolerated decrease in blood pressure. |
| Dehydration. | Ensure subjects have free access to water and are adequately hydrated. In some cases, a pre-treatment fluid bolus may be necessary. | Improved blood volume and a less pronounced drop in blood pressure upon postural changes. |
| Rapid administration. | If administering intravenously, reduce the infusion rate. For oral administration, giving the dose with food can slow absorption. | A blunted peak plasma concentration and a less abrupt onset of hypotension. |
Issue: Persistent hypotension despite dose adjustments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cumulative effect of the drug. | Due to its long half-life and irreversible binding, the effects of this compound can be cumulative. Consider extending the dosing interval to allow for partial recovery of adrenergic function. | Stabilization of blood pressure at a lower but non-symptomatic level. |
| Underlying cardiovascular compromise. | Review the health status of the animal model. Pre-existing cardiac or vascular conditions can exacerbate the hypotensive effects. | Identification of at-risk subjects that may need to be excluded from the study or managed with additional supportive care. |
| Interaction with other agents. | Review all other compounds being administered to the subject. Anesthetics and other vasodilators can potentiate the hypotensive effects of this compound. | Identification and mitigation of potential drug-drug interactions. |
Experimental Protocols
Protocol 1: Measurement of Orthostatic Hypotension in Rodents (Tilt-Table Test)
This protocol is adapted from methods described for evaluating orthostatic hypotension in rats.[8][9]
Materials:
-
Anesthetized rat
-
Tilt-table capable of moving from a horizontal (0°) to a head-up position (e.g., 45-90°)
-
Continuous blood pressure monitoring system (e.g., carotid artery catheter connected to a pressure transducer)
-
Data acquisition system
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Secure the animal in a supine position on the tilt-table.
-
Allow the animal to stabilize for a period of at least 20 minutes, monitoring for a stable baseline blood pressure and heart rate.
-
Administer this compound or vehicle control as per the study design.
-
After the desired drug absorption period, record a stable baseline blood pressure and heart rate for 5-10 minutes in the horizontal position.
-
Initiate the tilt by moving the table to a head-up position (e.g., 45°).
-
Continuously record blood pressure and heart rate during the tilt, which should be maintained for a defined period (e.g., 1-3 minutes).
-
Return the table to the horizontal position and continue recording until blood pressure and heart rate return to baseline.
-
The magnitude of the drop in blood pressure upon tilting is the primary measure of orthostatic hypotension.
Protocol 2: Fluid Loading to Mitigate Hypotension
This is a general guideline for fluid administration in animal studies to help prevent or treat hypotension.[10][11][12]
Materials:
-
Sterile isotonic crystalloid solution (e.g., 0.9% saline or Lactated Ringer's solution)
-
Infusion pump or syringe
-
Intravenous or subcutaneous catheter
Preventative Fluid Loading:
-
Prior to the administration of this compound, administer a bolus of isotonic crystalloid solution.
-
A typical dose for a dog is 10-20 mL/kg and for a cat is 5-10 mL/kg, administered over 15-30 minutes.[10][11]
-
Monitor for signs of fluid overload, especially in animals with known cardiac or renal conditions.
Therapeutic Fluid Bolus for Acute Hypotension:
-
If a subject develops acute hypotension (e.g., a drop in mean arterial pressure below 60 mmHg), immediately administer a bolus of isotonic crystalloid solution.
-
The dose is similar to the preventative loading dose and can be repeated based on the response of the animal.
-
Continuously monitor blood pressure to assess the effectiveness of the fluid challenge.
Data Presentation
Table 1: Recommended Dosing and Titration of this compound
| Species | Indication | Initial Dose | Titration Schedule | Typical Maintenance Dose | Reference(s) |
| Human (Adult) | Pheochromocytoma | 10 mg twice daily | Increase by 10 mg every other day | 20-40 mg, 2-3 times daily | [1][3][13] |
| Human (Pediatric) | Pheochromocytoma | 0.2 mg/kg/day (not to exceed 10 mg) | Increase gradually every 4 days | 0.4-1.2 mg/kg/day in divided doses | [3][13] |
| Rat (Experimental) | Alpha-1 blockade | 0.5 - 1 mg/kg IV | N/A (acute studies) | N/A | [14] |
| Dog (Experimental) | Alpha-1 blockade | 10 mg/kg IV | N/A (acute studies) | N/A | [15][16] |
Visualizations
Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade
Caption: Alpha-1 adrenergic receptor signaling and its blockade by this compound.
Experimental Workflow for Managing this compound-Induced Hypotension
Caption: Workflow for the management of acute hypotension during this compound studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 11. aaha.org [aaha.org]
- 12. Frontiers | Preliminary study on fluid bolus administration for prevention of spinal hypotension in dogs undergoing elective cesarean section [frontiersin.org]
- 13. Dibenzyline (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Hemodynamic effects of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hemodynamic effects of this compound in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenoxybenzamine Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of phenoxybenzamine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective and irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors).[1] It covalently binds to both α1- and α2-adrenoceptors, forming a stable and long-lasting blockade.[2] This irreversible binding prevents catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) from activating the receptors. This compound is significantly more potent at inactivating α1-adrenoceptors compared to α2-adrenoceptors.[3]
Q2: What is a typical starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific assay, cell type, and experimental endpoint. However, based on published literature, a general starting range can be recommended. For cell-based assays, such as those investigating cell proliferation or migration, a concentration of 10 µM is a common starting point.[4] For receptor binding assays, Ki values are in the nanomolar range (10-60 nM for α2-adrenoceptors and an IC50 of 550 nM for general alpha-adrenoceptors), suggesting lower concentrations may be effective.[2][5] Functional assays on isolated tissues often use concentrations in the micromolar range (0.5-5 µM).[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate cells with this compound?
A3: The incubation time with this compound depends on the experimental goal and the irreversible nature of its binding. For functional assays aiming to achieve complete receptor blockade, a pre-incubation period of 20-30 minutes is often sufficient. Due to its covalent binding, the antagonistic effects persist even after the drug is washed out. For studies investigating downstream effects like changes in gene expression or cell viability, longer incubation times (e.g., 24, 48, or even 96 hours) may be necessary.[4] Time-course experiments are recommended to determine the optimal incubation period for your specific endpoint.
Q4: Is this compound cytotoxic?
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | Recommended Concentration Range | Reference |
| Receptor Binding Assay (α2A, α2B, α2C) | CHO cell membranes | 10 - 60 nM (Ki) | [2] |
| Inositol Phosphate Formation (α1) | HEK293 cells | 125.9 - 316.2 nM (EC50) | [2] |
| Functional Assay (Contraction) | Isolated rabbit aortic strips | 0.5 - 5 µM | [2] |
| Cell Proliferation/Migration | U251 and U87MG glioma cells | ~10 µM | [4] |
| Cell Viability | Human vascular endothelial cells | < 100 µM | [6] |
| Dopamine (B1211576) D2 Receptor Binding | Bovine caudate membranes | ~1 µM (pseudo-IC50) | [7] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Functional Assessment of this compound in an Isolated Tissue Bath
This protocol describes a method to evaluate the antagonistic effect of this compound on agonist-induced tissue contraction.
-
Tissue Preparation: Dissect the desired tissue (e.g., rat thoracic aorta) and cut it into rings of appropriate size.
-
Mounting: Mount the tissue rings in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing every 15-20 minutes.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl) or a known agonist like phenylephrine.
-
This compound Incubation: After washing out the viability-testing agent and allowing the tissue to return to baseline, incubate the tissues with the desired concentration of this compound for 20-30 minutes. Include a control tissue that is not exposed to this compound.
-
Agonist Challenge: Following the incubation period, perform a cumulative concentration-response curve for an appropriate agonist (e.g., norepinephrine) in both the control and this compound-treated tissues.
-
Data Analysis: Compare the agonist concentration-response curves in the presence and absence of this compound to determine the antagonistic effect (e.g., a rightward shift in the EC50 and a reduction in the maximum response).
Mandatory Visualizations
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vitro experiments with this compound.
Troubleshooting Guide
Q: I am not observing the expected antagonist effect of this compound. What could be the reason?
A:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively block the target receptors. Consider performing a dose-response experiment to determine a more effective concentration.
-
Insufficient Incubation Time: Although this compound's action is rapid, ensure you are allowing for a sufficient pre-incubation period (e.g., 20-30 minutes) before adding the agonist.
-
Compound Instability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
High Receptor Reserve: In some tissues or cell lines, a high receptor reserve may exist, meaning that a maximal response can be achieved even when a significant portion of receptors are blocked. In this case, you may see a rightward shift of the agonist dose-response curve with little or no reduction in the maximal response.
-
Experimental Error: Double-check all experimental parameters, including buffer composition, temperature, and agonist concentrations.
Caption: A decision tree for troubleshooting the absence of an antagonist effect.
Q: I am observing significant cell death in my experiments. How can I mitigate this?
A:
-
Lower the Concentration: As mentioned, this compound can be cytotoxic at higher concentrations. Perform a cytotoxicity assay to determine the highest non-toxic concentration for your specific cells and incubation time.
-
Reduce Incubation Time: If long incubation times are necessary for your endpoint, consider if a shorter exposure to a higher concentration followed by a washout period would be sufficient to achieve irreversible receptor blockade without causing excessive cell death.
-
Use a More Sensitive Assay: If you need to use lower, less toxic concentrations, consider using a more sensitive downstream assay to detect the effects of receptor blockade.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to the observed cytotoxicity.
Q: I am seeing unexpected or off-target effects. What should I do?
A:
-
Consider Non-Specific Binding: this compound is known to have off-target effects, including irreversible antagonism of dopamine D2 receptors.[7] Be aware of other potential targets in your experimental system.
-
Use Specific Antagonists for Other Receptors: To confirm that the observed effect is due to alpha-adrenoceptor blockade, consider using selective antagonists for other potential targets as controls.
-
Consult the Literature: Review the literature for known off-target effects of this compound on your cell type or signaling pathway of interest.
-
Lower the Concentration: Off-target effects are often more prominent at higher concentrations. Using the lowest effective concentration can help to minimize these effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] this compound treatment can lead to loss of endothelial cell viability. | Semantic Scholar [semanticscholar.org]
- 7. This compound treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxybenzamine Experimental Results: A Technical Support Center
Welcome to the Phenoxybenzamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during your experiments.
This compound is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors. Its unique covalent binding mechanism, while powerful, can also be a source of experimental variability and unexpected outcomes. This guide will help you identify potential problems, understand their causes, and find effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as a non-selective antagonist for both alpha-1 and alpha-2 adrenergic receptors.[1] It forms a stable, covalent bond with these receptors, leading to an irreversible blockade.[2] This "chemical sympathectomy" prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3] The blockade is non-competitive, meaning that increasing the concentration of an agonist cannot overcome the inhibition.[2] The effects of this compound are long-lasting, with a half-life of approximately 24 hours, as the restoration of adrenergic response requires the synthesis of new receptors.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For in vitro experiments, a stock solution in DMSO is common.[4] It is sparingly soluble in aqueous buffers.[5] To prepare an aqueous solution, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[5]
For stability, a stock solution of 10 mg/mL in propylene (B89431) glycol has been shown to be stable for 30 days when refrigerated at 4°C.[6][7] A 2 mg/mL oral suspension in 1% propylene glycol and 0.15% citric acid in distilled water is stable for 7 days when refrigerated.[6][7] It is important to note that aqueous solutions should not be stored for more than one day.[5]
Q3: What are the known off-target effects of this compound?
A3: Besides its primary activity on alpha-adrenergic receptors, this compound has been reported to have several off-target effects. It can act as an irreversible antagonist at D2-like dopamine (B1211576) receptors with a pseudo-IC50 of 1 µM.[8] Additionally, this compound has been shown to possess histone deacetylase (HDAC) inhibitory activity, with the highest sensitivity towards HDACs 5, 6, and 9.[9] Researchers should be aware of these potential off-target effects when interpreting their data, especially at higher concentrations.
Troubleshooting Unexpected Experimental Results
Unexpected results are a common challenge in research. This section provides a systematic approach to troubleshooting when your experiments with this compound do not go as planned.
Issue 1: No or Weaker-Than-Expected Antagonism
If you observe a minimal or absent effect of this compound, consider the following potential causes and solutions:
-
Inadequate Incubation Time: Due to its mechanism of forming a covalent bond, this compound requires sufficient time to interact with the receptor.
-
Insufficient Concentration: The concentration of this compound may be too low to achieve complete receptor blockade, especially if the receptor density is high.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experimental system.
-
-
Drug Instability: this compound solutions, particularly in aqueous buffers, can degrade over time.
-
Solution: Prepare fresh solutions for each experiment. Avoid storing diluted aqueous solutions for more than a day.[5]
-
-
High Agonist Concentration (During pre-incubation): While the blockade is non-competitive, the presence of a high concentration of a competitive agonist during the this compound incubation period can hinder its initial binding to the receptor.[1]
-
Solution: Ensure that this compound is allowed to incubate with the cells or tissue in the absence of high concentrations of competing ligands.
-
Troubleshooting Workflow for No/Weak Effect
Issue 2: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult. Consider these factors:
-
Incomplete Drug Solubilization: this compound's poor aqueous solubility can lead to inconsistent concentrations in your experimental wells.
-
Solution: Ensure complete solubilization of your stock solution in an appropriate organic solvent like DMSO before diluting it in your aqueous experimental medium. Vortex thoroughly.
-
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
-
Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the drug and other media components, leading to skewed results.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to minimize evaporation.
-
Issue 3: Unexpected Cell Death or Toxicity
This compound can be cytotoxic at higher concentrations, which may confound the results of your experiment.
-
Direct Cytotoxicity: At concentrations above 0.1 mM, this compound has been shown to cause a loss of viability in human vascular endothelial cells.[5]
-
Solution: Perform a cell viability assay (e.g., using a non-tetrazolium-based method like CellTiter-Glo®) to determine the cytotoxic concentration range of this compound in your specific cell line. Use concentrations below the toxic threshold for your functional assays.
-
-
Interference with Viability Assays: this compound may interfere with the chemistry of certain cell viability assays, particularly those that rely on cellular reduction (e.g., MTT, XTT, resazurin). This can lead to an under- or overestimation of cell viability.
-
Solution:
-
Run a cell-free control: Add this compound to the culture medium without cells and perform the assay. If a color change occurs, it indicates direct interference.
-
Switch to an alternative assay: Use an assay with a different readout, such as one that measures ATP levels (e.g., CellTiter-Glo®) or total protein content (e.g., Sulforhodamine B assay).
-
-
This compound and Cell Viability Assays
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Receptor/Target | Value | Organism/System |
| IC50 | Alpha-adrenergic receptors (non-specific) | 550 nM | Not specified |
| IC50 | Alpha-1A adrenergic receptor | ~54 nM (pIC50 = 7.27) | Human |
| IC50 | Alpha-2A adrenergic receptor | ~52 nM (pIC50 = 6.28) | Human |
| Ki | Alpha-2B adrenergic receptor | ~3.5 nM (pKi = 8.46) | Human |
| pseudo-IC50 | D(2) dopamine receptor | 1 µM | Bovine caudate membranes |
pIC50 and pKi values were converted to molar concentrations.
Table 2: Receptor Turnover and Recovery After this compound Treatment
| Receptor | System | Half-life of Receptor Reappearance |
| Alpha-1 adrenergic receptor | BC3H1 cell line (in vitro) | 23 hours |
| Alpha-1 adrenergic receptor | Rat submaxillary glands (in vivo) | 33 hours |
| Alpha-1 adrenergic receptor | Rat cerebral cortex (in vivo) | 1.87 days |
| Alpha-2 adrenergic receptor | Rat cerebral cortex (in vivo) | 12 hours |
Detailed Experimental Protocols
Protocol 1: In Vitro Functional Assay - Inhibition of Agonist-Induced Calcium Flux
This protocol provides a general framework for assessing the inhibitory effect of this compound on alpha-1 adrenergic receptor-mediated calcium signaling.
1. Cell Culture:
-
Culture a suitable cell line endogenously expressing or transfected with the alpha-1 adrenergic receptor of interest (e.g., HEK293, CHO cells).
-
Plate cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Prepare a stock solution of a suitable alpha-1 adrenergic agonist (e.g., phenylephrine, norepinephrine) in an appropriate solvent (e.g., water or a mild acid).
-
On the day of the assay, prepare serial dilutions of this compound and the agonist in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Calcium Flux Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with the physiological buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the alpha-1 adrenergic agonist at a predetermined concentration (e.g., EC80) and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence signal over time to capture the agonist-induced calcium transient.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Study - Assessment of Alpha-Adrenergic Blockade in Rodents
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in blocking pressor responses to an alpha-adrenergic agonist in rats.
1. Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g.
-
Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.
2. Experimental Procedure:
-
Allow the animal to stabilize after surgery and record baseline mean arterial pressure (MAP).
-
Administer a bolus dose of an alpha-1 adrenergic agonist (e.g., phenylephrine, 5-10 µg/kg, i.v.) and record the peak pressor response.
-
Allow the blood pressure to return to baseline.
-
Administer this compound (e.g., 1-5 mg/kg, i.p. or i.v.). Note that intraperitoneal administration will have a slower onset of action.
-
After a suitable time for this compound to take effect (e.g., 60-120 minutes), re-challenge with the same dose of the alpha-1 adrenergic agonist.
-
Record the pressor response.
3. Data Analysis:
-
Calculate the magnitude of the pressor response to the agonist before and after this compound administration.
-
Express the post-phenoxybenzamine response as a percentage of the pre-treatment response to determine the degree of blockade.
-
Compare the results between vehicle-treated and this compound-treated groups using appropriate statistical tests.
Signaling Pathway Diagram
Alpha-Adrenergic Receptor Signaling and this compound Inhibition
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound treatment can lead to loss of endothelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor activity of this compound and its inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Phenoxybenzamine Protocol Refinement: A Technical Support Center
Welcome to the Phenoxybenzamine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable outcomes in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2][3] For in vitro experiments, it is common to first dissolve this compound in one of these solvents before further dilution in aqueous buffers or cell culture media.[1]
-
Solubility Data:
-
Storage of Stock Solutions:
-
Aqueous Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] A stock solution of 10 mg/mL in propylene (B89431) glycol is stable for 30 days at 4°C.[5]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A2: The effective concentration of this compound varies significantly depending on the cell type and the biological effect being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
For inhibition of norepinephrine-induced inositol (B14025) phosphate (B84403) formation in HEK293 cells expressing α1-ARs, EC50 values range from 125.9 to 316.2 nM.[1][3]
-
For inhibition of cell proliferation in cancer cell lines (lymphoma, breast, and lung), IC50 values range from 29.5 to 99.8 µM.[1][3]
-
In U251 and U87MG glioma cells, a concentration of 10 µM inhibited cell proliferation, migration, and invasion.[4][6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a non-selective and irreversible antagonist of alpha-adrenergic receptors (α1 and α2).[9] It forms a stable covalent bond with the receptor, likely involving the alkylation of a cysteine residue.[10] This permanent blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, leading to the inhibition of downstream signaling pathways.[10] The biological effects persist for 3-4 days until new receptors are synthesized.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no drug effect | Drug Instability: this compound in aqueous solution is unstable. | Prepare fresh dilutions from a frozen stock solution for each experiment. Do not store aqueous solutions for more than a day.[1] |
| Improper Storage: Stock solutions may have degraded due to improper storage. | Aliquot stock solutions and store them at -80°C for long-term use to avoid freeze-thaw cycles.[2] | |
| Low Receptor Expression: The cell line used may have low or no expression of alpha-adrenergic receptors. | Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. | |
| High cell death/toxicity | Concentration Too High: this compound can be cytotoxic at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. For example, concentrations above 100 µM can cause a loss of viability in endothelial cells.[7][8] |
| Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments. | |
| Poor drug solubility in media | Precipitation: this compound has low aqueous solubility and may precipitate when diluted in buffer or media. | To maximize solubility in aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1] |
| Variability between experiments | Inconsistent Cell Health: Differences in cell passage number, confluency, or overall health can affect drug response. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. Monitor cell viability regularly. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final drug concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Unexpected off-target effects | Non-selective Binding: this compound is known to have off-target effects. | Be aware that this compound can also inhibit calmodulin and dopamine (B1211576) D2 receptors.[11][12] Consider these potential confounding factors when interpreting your data. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 (expressing α1-ARs) | Inositol Phosphate Formation | EC50 | 125.9 - 316.2 nM | [1][3] |
| CHO (expressing α2A/α2C-ARs) | Radioligand Binding | Ki | 60 nM | [1][3] |
| CHO (expressing α2B-ARs) | Radioligand Binding | Ki | 10 nM | [1][3] |
| Various Cancer Cell Lines | Cell Proliferation | IC50 | 29.5 - 99.8 µM | [1][3] |
| U251 and U87MG (Glioma) | Cell Proliferation | Inhibition at 10 µM | 26.5% and 27.3% | [4][6] |
| Human Vascular Endothelial Cells | Cell Viability | Cytotoxicity | > 0.1 mM | [7][8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay Using a Resazurin-Based Method
1. Cell Seeding:
-
Plate cells (e.g., human vascular endothelial cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound hydrochloride in fresh DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
3. Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
4. Drug Removal and Viability Assay:
-
Wash the cells with phosphate-buffered saline (PBS) to remove the drug.
-
Add fresh culture medium containing a resazurin-based viability reagent (e.g., alamarBlue™) according to the manufacturer's instructions.
-
Incubate for a specified time (e.g., 2-4 hours) at 37°C.
5. Data Acquisition:
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths for the chosen reagent.
-
Cell viability is expressed as a percentage relative to the no-treatment control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vitro cell viability assays.
Caption: A logical approach to troubleshooting experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of this compound hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound treatment can lead to loss of endothelial cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound treatment can lead to loss of endothelial cell viability. | Semantic Scholar [semanticscholar.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound selectively and irreversibly inactivates dopaminergic D2 receptors on primary cultured rat lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenoxybenzamine In Vivo Applications
Welcome to the Technical Support Center for the in vivo use of phenoxybenzamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding this compound-induced tissue damage during animal experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a long-acting, non-selective alpha-adrenergic receptor antagonist.[1] It works by forming a permanent, covalent bond with both alpha-1 and alpha-2 adrenergic receptors, leading to an irreversible blockade.[1][2] This action results in vasodilation (widening of blood vessels), causing a decrease in blood pressure.[2] Due to its irreversible nature, the effects of this compound can last for 3-4 days after a single administration.[1]
Q2: What are the common systemic side effects of this compound in vivo?
A2: The most common systemic side effects are extensions of its alpha-adrenergic blockade. These include postural hypotension (a drop in blood pressure upon standing), reflex tachycardia (an increased heart rate to compensate for low blood pressure), nasal congestion, and miosis (constriction of the pupils).[3] Gastrointestinal irritation has also been reported.[3]
Q3: Is this compound known to cause local tissue damage upon injection?
A3: Yes, this compound is considered a local tissue irritant.[4] Accidental extravasation (leakage from the blood vessel into surrounding tissue) during intravenous injection or improper subcutaneous/intramuscular injection can lead to significant tissue damage.
Q4: What is the mechanism of this compound-induced tissue damage?
A4: The primary mechanism of tissue damage is believed to be direct cytotoxicity to endothelial cells. Studies have shown that this compound concentrations above 0.1 mM can lead to a dose-dependent loss of vascular endothelial cell viability.[5][6] This endothelial damage can initiate an inflammatory response, leading to further tissue injury, including necrosis (tissue death).
Troubleshooting Guides
Issue 1: Observed Swelling, Redness, or Necrosis at the Injection Site
Possible Cause: Extravasation of intravenously administered this compound or local irritation from subcutaneous/intramuscular injection.
Troubleshooting Steps:
-
Stop the Injection Immediately: If you suspect extravasation during an intravenous injection, cease administration immediately.
-
Aspirate the Drug: Without removing the catheter, gently try to aspirate any residual drug from the catheter and the surrounding tissue.
-
Dilute the Extravasated Drug: If aspiration is not possible, it is recommended to dilute the extravasated compound by administering sterile 0.9% saline to the area to reduce the concentration of the irritant.[7]
-
Mark the Area: Clearly mark the affected area to monitor the progression of the injury.
-
Apply Compresses: The use of thermal compresses is a common practice for extravasation injuries, though their efficacy is debated. Cold compresses may help to reduce inflammation and localize the drug.
-
Document and Monitor: Record the incident in detail, including the volume and concentration of the extravasated solution. Monitor the animal closely for signs of tissue necrosis, ulceration, and systemic effects.
-
Consider an Antidote (with caution): While there is no specific approved antidote for this compound extravasation, phentolamine (B1677648) (another alpha-blocker) is used to treat extravasation of vasopressors, which cause tissue damage through intense vasoconstriction. The vasodilatory effect of phentolamine might theoretically counteract some of the local ischemic effects, but this has not been established for this compound and should be considered experimental.
Issue 2: Difficulty Dissolving this compound for Injection
Possible Cause: this compound hydrochloride has poor solubility in aqueous solutions.
Troubleshooting Steps:
-
Select an Appropriate Solvent: this compound hydrochloride is soluble in organic solvents like ethanol, DMSO, and DMF.[6]
-
Use a Co-Solvent System: For aqueous preparations, it is recommended to first dissolve the this compound hydrochloride in a minimal amount of an organic solvent such as DMF and then dilute it with the aqueous buffer of choice (e.g., sterile saline or PBS).[6]
-
Prepare Fresh Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[6]
-
Check the pH: Ensure the final pH of your formulation is as close to neutral (pH ~7.0) as possible to minimize irritation.[7]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL[6] |
| DMSO | ~30 mg/mL[6] |
| DMF | ~30 mg/mL[6] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL[6] |
Table 2: Recommended Injection Parameters for Rodents
| Parameter | Mouse | Rat |
| Intravenous (IV) Needle Gauge | 27-30 G[8] | 23-25 G[8] |
| IV Injection Volume (Bolus) | Up to 5 mL/kg[8] | Up to 5 mL/kg[8] |
| Subcutaneous (SC) Needle Gauge | 25-27 G | 23-25 G |
| SC Injection Volume | Up to 10 mL/kg | Up to 10 mL/kg |
| Intraperitoneal (IP) Needle Gauge | 25-27 G[8] | 23-25 G[8] |
| IP Injection Volume | Up to 10 mL/kg[8] | Up to 10 mL/kg[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection in Rats
This protocol is adapted from a study that successfully administered this compound intravenously to rats.[6]
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline for injection
-
Sterile syringes and needles (25-gauge or smaller)
-
Alcohol swabs
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Reconstitute the powder with sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL).[9]
-
Gently vortex the solution until the powder is completely dissolved.[9]
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm sterile filter.
-
Draw the required volume into a sterile syringe using a sterile needle.
-
Administer the solution immediately after preparation.
Note: Given the potential for irritation, it is advisable to conduct a small pilot study to determine the highest tolerated concentration of your specific formulation.
Protocol 2: Assessment of Tissue Damage Following Subcutaneous Injection
This protocol outlines a general procedure for evaluating local tissue responses to a subcutaneously injected compound.
Materials:
-
Prepared this compound solution
-
Control vehicle solution
-
Calipers for measuring skin thickness
-
Biopsy punches (4-6 mm)
-
10% neutral buffered formalin
-
Standard histology equipment and reagents (paraffin, microtome, H&E stain)
Procedure:
-
Administer a single subcutaneous injection of the this compound solution to the dorsal skin of the experimental animals. Inject an equivalent volume of the vehicle solution in a contralateral site as a control.
-
At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize a subset of animals.
-
At the injection site, measure the skin thickness using calipers.
-
Collect a full-thickness skin biopsy using a biopsy punch.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, and macrophages), edema, vascular damage, and necrosis of the epidermis, dermis, and subcutaneous tissue.
Visualizations
Caption: Mechanism of this compound action and tissue damage.
Caption: Workflow for in vivo this compound administration and assessment.
Caption: Troubleshooting logic for injection site reactions.
References
- 1. endocrinology.org [endocrinology.org]
- 2. Vasoactive agonists prevent erythrocyte extravasation in thrombocytopenic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. CN102675132A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ijirt.org [ijirt.org]
Technical Support Center: Navigating Experimental Design with Phenoxybenzamine
Welcome to the technical support center for researchers utilizing phenoxybenzamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the long half-life and irreversible antagonism of this potent alpha-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is its long half-life a critical factor in experimental design?
This compound is a non-selective alpha-adrenergic receptor antagonist.[1][2] It forms a stable, covalent bond with alpha-adrenoceptors (both α1 and α2 subtypes), leading to irreversible blockade.[3] This non-competitive antagonism means that the receptor is permanently inactivated. The long duration of action, which can persist for 3 to 4 days, is not due to the drug's plasma half-life (approximately 24 hours), but rather the time it takes for the cell to synthesize new receptors.[1][2] This extended effect necessitates careful planning of washout periods and interpretation of experimental results.
Q2: How does the irreversible antagonism of this compound affect agonist dose-response curves?
Unlike competitive antagonists which cause a parallel rightward shift of the agonist dose-response curve, this compound, as an irreversible antagonist, causes a depression of the maximal response to an agonist.[4] At lower concentrations of this compound, you might observe a rightward shift if there is a "receptor reserve" (spare receptors).[4] However, as the concentration of this compound increases and more receptors are irreversibly blocked, the maximal achievable response by the agonist will decrease.[4] It is crucial to distinguish this from non-specific drug effects.
Q3: What are the typical side effects of this compound that might be observed in in vivo experiments?
In animal models, this compound can induce postural hypotension, reflex tachycardia, nasal congestion, and miosis (pupil constriction).[2] The hypotensive effect is a direct result of alpha-1 adrenoceptor blockade on vascular smooth muscle.[2] The reflex tachycardia is a compensatory response to the drop in blood pressure.[2] Researchers should be prepared to monitor for and manage these effects, for example, by co-administering a beta-blocker to control heart rate.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in subsequent experiments after using this compound.
-
Possible Cause: Inadequate washout period leading to residual receptor blockade. Due to the irreversible nature of this compound's binding, a simple washout of the drug from the system is insufficient. The recovery of response depends on the synthesis of new receptors.
-
Solution: Implement a sufficiently long washout period based on the receptor turnover rate in your specific experimental system. Refer to the table below for receptor recovery half-life data in various tissues. It is recommended to perform pilot studies to determine the optimal washout time for your model.
Issue 2: Difficulty in achieving a maximal response with an agonist after this compound treatment, even at high agonist concentrations.
-
Possible Cause: This is the expected pharmacological effect of an irreversible antagonist. This compound reduces the number of available functional receptors, thereby decreasing the maximum possible response.
-
Solution: Do not misinterpret this as a lack of agonist efficacy or a problem with your experimental setup. This phenomenon can be used to quantify the extent of irreversible antagonism. Analyze your data using models appropriate for non-competitive antagonism.
Issue 3: Observing significant off-target effects in your experiment.
-
Possible Cause: While this compound is primarily an alpha-adrenoceptor antagonist, it has been reported to interact with other receptors at higher concentrations, such as dopamine (B1211576) receptors.[5]
-
Solution: Use the lowest effective concentration of this compound to achieve the desired level of alpha-adrenoceptor blockade. Include appropriate controls to differentiate between alpha-adrenoceptor-mediated effects and potential off-target effects. This may involve using selective antagonists for other receptor systems or using cell lines that lack the suspected off-target receptors.
Data Presentation
Table 1: Receptor Recovery Half-Life (t½) After this compound Treatment
| Tissue/Cell Type | Receptor Subtype | Species | Experimental Model | Receptor Recovery t½ | Citation(s) |
| Rat Myocardium | α1-adrenoceptor | Rat | In vivo | 33 hours | [6] |
| Rat Liver | α1-adrenoceptor | Rat | In vivo | 38-49 hours | [7] |
| Rabbit Forebrain | α1-adrenoceptor | Rabbit | In vivo | 10.8 ± 2.6 days | [8] |
| Rabbit Hindbrain | α1-adrenoceptor | Rabbit | In vivo | 13.3 ± 3.1 days | [8] |
| Rabbit Forebrain | α2-adrenoceptor | Rabbit | In vivo | 6.1 ± 0.1 days | [8] |
| Rabbit Hindbrain | α2-adrenoceptor | Rabbit | In vivo | 4.6 ± 1.8 days | [8] |
| Rat Cerebral Cortex | α1-adrenoceptor | Rat | In vivo | 1.87 days | [9] |
| Rat Cerebral Cortex | α2-adrenoceptor | Rat | In vivo | 12 hours | [9] |
| BC3H1 Cell Line | α1-adrenoceptor | Mouse | In vitro | 23 hours | [10] |
Experimental Protocols
Protocol 1: Determining an Adequate Washout Period
-
Treat cells or animals with a defined concentration of this compound for a specified duration to achieve significant receptor blockade.
-
Initiate Washout: For in vitro studies, replace the drug-containing medium with fresh medium. For in vivo studies, the washout period begins after the last dose of this compound.
-
Time Course Analysis: At various time points following the initiation of the washout (e.g., 24, 48, 72, 96 hours and longer for in vivo studies), assess the functional response to a specific alpha-adrenoceptor agonist.
-
Receptor Binding Assay (Optional): In parallel with the functional assays, perform radioligand binding studies at the same time points to quantify the recovery of receptor number (Bmax).
-
Data Analysis: Plot the recovery of the maximal agonist response or receptor number as a function of time. The time required to reach a plateau or return to baseline levels indicates the necessary washout period.
Protocol 2: Analysis of Agonist Dose-Response Curves in the Presence of this compound
-
Pre-treatment: Incubate the tissue or cells with a specific concentration of this compound for a sufficient time to allow for covalent binding (e.g., 30-60 minutes).
-
Wash: Thoroughly wash the preparation to remove any unbound this compound.
-
Agonist Stimulation: Construct a cumulative concentration-response curve for a selective alpha-adrenoceptor agonist.
-
Control Group: Generate a parallel agonist dose-response curve in a control group not treated with this compound.
-
Data Analysis: Compare the maximal response (Emax) and the potency (EC50) of the agonist in the control and this compound-treated groups. The depression of the Emax in the treated group is indicative of irreversible antagonism.
Protocol 3: Ex Vivo Receptor Occupancy Assay
-
Administer this compound: Treat animals with the desired dose of this compound.
-
Tissue Harvest: At a predetermined time point after administration, euthanize the animals and harvest the tissue of interest (e.g., brain, spleen, heart).
-
Tissue Preparation: Prepare tissue homogenates or sections.
-
Radioligand Binding: Incubate the tissue preparations with a saturating concentration of a radiolabeled alpha-adrenoceptor antagonist (e.g., [³H]prazosin for α1).
-
Measure Bound Radioactivity: Quantify the amount of specific radioligand binding.
-
Comparison: Compare the specific binding in tissues from this compound-treated animals to that in vehicle-treated control animals. The reduction in specific binding in the treated group reflects the percentage of receptors occupied by this compound.[11]
Visualizations
Caption: Alpha-adrenoceptor signaling and irreversible blockade by this compound.
Caption: Workflow for experiments involving this compound.
Caption: Logical cascade of this compound's long-acting effect.
References
- 1. Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - irreversible antagonist [pharmacologycanada.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. This compound treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo recovery of alpha 1-adrenoceptors in rat myocardial tissue after alkylation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous loss and reappearance of alpha 1-adrenergic responses and [3H]prazosin binding sites in rat liver after irreversible blockade by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on specific binding and function of central alpha-adrenoceptors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turnover of adrenergic receptors under normal and desensitized conditions [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Stabilizing Blood Pressure in Animal Models Treated with Phenoxybenzamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxybenzamine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to blood pressure instability?
A1: this compound is a non-selective, irreversible alpha-adrenergic receptor antagonist.[1][2] It blocks both alpha-1 and alpha-2 adrenergic receptors. The blockade of alpha-1 receptors, which are located on vascular smooth muscle, prevents vasoconstriction mediated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497).[1] This leads to vasodilation and a subsequent decrease in peripheral vascular resistance, resulting in a drop in blood pressure (hypotension).[2]
Q2: What are the most common cardiovascular side effects observed with this compound administration in animal models?
A2: The most frequently reported cardiovascular side effects are:
-
Hypotension: A direct result of alpha-1 adrenergic blockade and vasodilation.[1][2]
-
Reflex Tachycardia: A compensatory increase in heart rate in response to the drop in blood pressure, mediated by the baroreceptor reflex.[2]
-
Dizziness, Lethargy, and Fainting: These are clinical signs associated with significant hypotension.
Q3: How long do the hypotensive effects of this compound last?
A3: Due to its irreversible binding to alpha-adrenergic receptors, the effects of this compound are long-lasting.[1] The recovery of vascular tone depends on the synthesis of new receptors, and the half-life of the drug is approximately 24 hours.[3] Therefore, researchers should anticipate a prolonged period of potential blood pressure instability.
Q4: Are there any drug interactions that can exacerbate this compound-induced hypotension?
A4: Yes, several drug interactions can worsen hypotension. Concurrent administration of the following should be done with caution:
-
Anesthetics (e.g., isoflurane, sevoflurane): Many anesthetics also have vasodilatory properties and can potentiate the hypotensive effect of this compound.
-
Other Antihypertensive Agents: Additive effects can lead to severe hypotension.[3]
-
Drugs that stimulate beta-adrenergic receptors: In the presence of alpha-receptor blockade, beta-agonists can cause a paradoxical drop in blood pressure due to unopposed beta-2 mediated vasodilation.[4]
Troubleshooting Guides
Issue 1: Managing Mild to Moderate Hypotension
Symptom: A gradual or slight decrease in mean arterial pressure (MAP) below the target range for the experimental model, without signs of severe distress.
Troubleshooting Steps:
-
Reduce Anesthetic Depth: If the animal is under anesthesia, reducing the concentration of the inhalant anesthetic can often help to restore blood pressure.
-
Fluid Bolus (Crystalloids): Administer an initial bolus of a balanced isotonic crystalloid solution (e.g., Lactated Ringer's solution, 0.9% NaCl).
-
Dosage: 10-20 mL/kg intravenously over 15-20 minutes.
-
Rationale: This expands the intravascular volume to compensate for the vasodilation.
-
-
Monitor Response: Continuously monitor blood pressure and heart rate. If blood pressure does not stabilize or continues to drop, proceed to the next level of intervention.
Issue 2: Managing Severe or Refractory Hypotension
Symptom: A rapid and significant drop in MAP, or hypotension that does not respond to a fluid bolus. The animal may show signs of poor perfusion (e.g., pale mucous membranes, prolonged capillary refill time).
Troubleshooting Steps:
-
Colloid Fluid Resuscitation: If crystalloids are insufficient, administer a colloid solution.
-
Examples: Hetastarch, Voluven.
-
Dosage: 5-10 mL/kg intravenously over 15-20 minutes.
-
Rationale: Colloids have a longer intravascular retention time and are more effective at expanding plasma volume compared to crystalloids.
-
-
Consider Vasopressor Support: If hypotension persists despite adequate fluid resuscitation, the use of a vasopressor is warranted.
-
Norepinephrine: This is often the vasopressor of choice as it primarily stimulates alpha-1 adrenergic receptors, directly counteracting the vasodilatory effect of this compound. It also has some beta-1 adrenergic effects, which can support cardiac contractility.
-
Infusion Rate (Rats): Start with a low-dose continuous rate infusion (CRI) of 0.1-0.5 µg/kg/min and titrate to effect.[5]
-
Infusion Rate (Dogs): Can be started at 0.1-0.5 µg/kg/min and titrated up to 2 µg/kg/min.
-
-
Phenylephrine: A pure alpha-1 adrenergic agonist that can be used to increase systemic vascular resistance.
-
Important Note: The use of epinephrine is generally contraindicated, as its beta-2 adrenergic agonist activity can lead to a further drop in blood pressure in the presence of alpha-blockade (epinephrine reversal).[4]
-
Data Presentation
Table 1: Effect of this compound on Hemodynamic Parameters in Anesthetized Rats
| This compound Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 0.01 | ↓ | ↑ |
| 0.03 | ↓↓ | ↑↑ |
| 0.1 | ↓↓↓ | ↑↑↑ |
This table summarizes the general dose-dependent effects. The magnitude of change can vary based on the specific experimental conditions. Data compiled from principles described in[8].
Table 2: Vasopressor Infusion Rates for Managing Severe Hypotension
| Vasopressor | Animal Model | Starting Infusion Rate (µg/kg/min) | Titration |
| Norepinephrine | Rat | 0.1 - 0.5 | Titrate to achieve target Mean Arterial Pressure |
| Norepinephrine | Dog | 0.1 - 0.5 | Titrate up to 2.0 |
| Phenylephrine | Dog | 0.1 - 0.5 | Titrate to effect |
Dosages are starting points and should be adjusted based on continuous blood pressure monitoring.[5][6][7]
Experimental Protocols
Protocol 1: Direct Blood Pressure Measurement in Anesthetized Rats
Objective: To obtain continuous and accurate arterial blood pressure measurements.
Materials:
-
Anesthesia machine with isoflurane
-
Surgical instruments for cannulation
-
PE-50 tubing
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline (10-20 IU/mL)
Procedure:
-
Anesthetize the Rat: Induce and maintain anesthesia with isoflurane.
-
Surgical Preparation: Shave and disinfect the surgical area (e.g., ventral neck for carotid artery cannulation or inguinal region for femoral artery cannulation).
-
Artery Isolation: Carefully dissect and isolate the chosen artery.
-
Cannulation:
-
Place ligatures proximal and distal to the intended cannulation site.
-
Make a small incision in the artery.
-
Insert the heparinized saline-filled PE-50 tubing into the artery and secure it with the ligatures.
-
-
Transducer Connection: Connect the cannula to the pressure transducer. Ensure there are no air bubbles in the line.
-
Calibration and Recording: Calibrate the transducer and begin recording the blood pressure waveform and digital values for systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
This compound Administration: Administer this compound through a separate intravenous line (e.g., tail vein or jugular vein).
-
Continuous Monitoring: Continuously monitor and record the hemodynamic parameters throughout the experiment.
Protocol 2: Fluid Resuscitation for this compound-Induced Hypotension
Objective: To stabilize blood pressure following the administration of this compound.
Procedure:
-
Establish Intravenous Access: Ensure reliable intravenous access for fluid and drug administration.
-
Baseline Monitoring: Record stable baseline blood pressure and heart rate before this compound administration.
-
Administer this compound: Administer the intended dose of this compound.
-
Monitor for Hypotension: Continuously monitor blood pressure. If the MAP drops below the predetermined experimental threshold:
-
Crystalloid Bolus:
-
Administer a bolus of warmed isotonic crystalloid (e.g., Lactated Ringer's Solution) at 10-20 mL/kg over 15-20 minutes.
-
Assess the response. If the MAP stabilizes within the target range, continue monitoring.
-
-
Colloid Bolus (if needed):
-
If hypotension persists or worsens after the crystalloid bolus, administer a colloid solution (e.g., Hetastarch) at 5-10 mL/kg over 15-20 minutes.
-
Continue to monitor the response.
-
-
Vasopressor Infusion (if needed):
-
If the animal remains hypotensive despite fluid resuscitation, initiate a continuous rate infusion of a vasopressor as detailed in the troubleshooting guide.
-
Visualizations
Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.
Caption: Baroreceptor Reflex Arc in Response to Hypotension.
Caption: Experimental Workflow for Blood Pressure Monitoring.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Hydrochloride Capsules, USP 10 mg adrenergic, alpha-receptor-blocking agent Rx only [dailymed.nlm.nih.gov]
- 5. Low-dose norepinephrine in combination with hypotensive resuscitation may prolong the golden window for uncontrolled hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of refractory hypotension during adrenalectomy in a dog treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. A comparison of the effects of acute versus chronic administration of this compound on pressor responses elicited by the selective alpha 1-adrenoceptor agonist cirazoline in the pithed rat preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: Phenoxybenzamine vs. Doxazosin in Alpha-Adrenergic Blockade
A Comparative Guide for Researchers in Drug Development
In the landscape of alpha-adrenergic receptor antagonists, phenoxybenzamine and doxazosin (B1670899) represent two distinct pharmacological approaches to achieving sympatholytic effects. This compound, a haloalkylamine, is a non-selective, irreversible antagonist of both α1 and α2-adrenoceptors. In contrast, doxazosin, a quinazoline (B50416) derivative, is a selective and competitive antagonist of α1-adrenoceptors. This guide provides a comprehensive preclinical comparison of these two agents, focusing on their receptor binding affinity, in vitro functional activity, in vivo efficacy in hypertensive models, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
At a Glance: Key Preclinical Differences
| Feature | This compound | Doxazosin |
| Mechanism of Action | Non-selective, irreversible covalent alkylation of α1 and α2-adrenoceptors. | Selective, competitive antagonist of α1-adrenoceptors (α1A, α1B, α1D). |
| Receptor Selectivity | Non-selective for α1 vs. α2, though more potent at α1. | Highly selective for α1 over α2-adrenoceptors. |
| Duration of Action | Long-lasting (days) due to irreversible binding. | Shorter duration, dependent on plasma concentration. |
| Key Preclinical Application | Models of pheochromocytoma and conditions requiring long-lasting, insurmountable blockade. | Models of hypertension and benign prostatic hyperplasia (BPH). |
Receptor Binding Affinity
The interaction of this compound and doxazosin with adrenergic receptors has been characterized through radioligand binding assays. Doxazosin's high affinity and selectivity for α1-adrenoceptor subtypes are evident from its low Ki values. Due to its irreversible covalent binding, determining a true equilibrium dissociation constant (Ki) for this compound is not feasible; instead, its potency is often described by its ability to reduce the density of receptor binding sites.
Table 1: Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | α1A | α1B | α1D | α2 | Reference |
| Doxazosin | 2.63 | 3.47 | 4.68 | 449 | |
| This compound | Irreversible | Irreversible | Irreversible | Irreversible | |
| Note: this compound binds covalently and irreversibly, making Ki determination challenging. Studies show it is approximately 250-fold more potent at inactivating α1-adrenergic receptor binding sites than α2 sites. |
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay to determine the affinity of a test compound for adrenergic receptors involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain cortex for broad α-adrenoceptor expression, or CHO cells stably expressing human α1A, α1B, or α1D subtypes) are homogenized and centrifuged to isolate a membrane fraction rich in the receptors of interest. The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors, [3H]-rauwolscine for α2-adrenoceptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (doxazosin or this compound).
-
Separation and Quantification: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Signaling pathways affected by this compound and doxazosin.
In Vitro Functional Activity
Functional assays are crucial for understanding the physiological consequences of receptor binding. These assays measure the ability of an antagonist to inhibit the response of a tissue or cell to an agonist. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. For an irreversible antagonist like this compound, a pA2 value is not appropriate; instead, its effect is seen as a depression of the maximum response to the agonist.
Table 2: In Vitro Functional Antagonism
| Compound | Tissue/Assay | Agonist | Potency (pA2) | Reference |
| Doxazosin | Rabbit Pulmonary Artery | Noradrenaline | 8.32 | |
| Rabbit Mesenteric Artery | Noradrenaline | 7.80 | ||
| Rabbit Ear Artery | Noradrenaline | 7.91 | ||
| This compound | Rabbit Aorta | Phenylephrine | Irreversible antagonism | |
| Note: this compound's irreversible nature prevents the calculation of a simple pA2 value. It produces a non-parallel shift in the agonist dose-response curve and a reduction in the maximum response. |
Experimental Protocol: In Vitro Functional Assay (Isolated Tissue Bath)
-
Tissue Preparation: A specific tissue, such as rabbit aorta or mesenteric artery, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2. The tissue is connected to an isometric force transducer to record contractile responses.
-
Agonist Concentration-Response Curve: After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., noradrenaline or phenylephrine) is generated to establish a baseline response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (doxazosin) for a predetermined period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve is used to calculate the pA2 value for competitive antagonists like doxazosin. For this compound, the depression of the maximal response is quantified.
Caption: General experimental workflow for preclinical comparison.
In Vivo Efficacy in Hypertension Models
The spontaneously hypertensive rat (SHR) is a widely used preclinical model to evaluate the antihypertensive effects of new compounds. Both this compound and doxazosin have been shown to lower blood pressure in this model.
Table 3: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route | Blood Pressure Reduction | Reference |
| Doxazosin | 0.1 mg/kg for 6 weeks | Oral | Significantly lower SBP vs. untreated SHR | |
| This compound | 1 mg/kg | Oral | Reversed pressor response to adrenaline | |
| Note: Direct comparative studies with dose-response curves in the same SHR model are limited. The data presented is from separate studies and may not be directly comparable. |
Experimental Protocol: In Vivo Blood Pressure Measurement in SHR
-
Animal Model: Male spontaneously hypertensive rats (SHR) are commonly used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Drug Administration: The test compounds (this compound or doxazosin) are administered, typically via oral gavage, at various doses. A vehicle control group receives the formulation excipient alone.
-
Blood Pressure Monitoring: Blood pressure can be measured using non-invasive methods like the tail-cuff method or, for more continuous and accurate data, via radiotelemetry. For telemetry, a pressure-sensitive catheter is surgically implanted into the aorta of the rats.
-
Data Collection: Blood pressure and heart rate are recorded at multiple time points before and after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its in vivo activity and dosing regimen.
Table 4: Preclinical Pharmacokinetic Parameters
| Compound | Species | Half-life (t1/2) | Oral Bioavailability | Protein Binding | Reference |
| Doxazosin | Rat | 1.2 hours | ~50% | 95.3% | |
| Dog | 5 hours | ~60% | - | ||
| This compound | Rat, Dog | Long (days) due to irreversible binding | - | - | |
| Note: The long duration of action of this compound is a result of its irreversible binding, not a long elimination half-life in the traditional sense. |
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Model: Common preclinical species for pharmacokinetic studies include rats and dogs.
-
Drug Administration: The test compound is administered both intravenously (IV) and orally (PO) to different groups of animals to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at various time points after drug administration via cannulated vessels or other appropriate methods.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and any major metabolites) is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).
Caption: Logical comparison of this compound and doxazosin.
Conclusion
This compound and doxazosin offer distinct preclinical profiles as alpha-adrenergic antagonists. This compound's non-selective and irreversible mechanism of action provides a long-lasting and insurmountable blockade, which is advantageous in specific contexts such as the management of catecholamine-secreting tumors. However, its lack of selectivity can lead to undesirable side effects related to α2-adrenoceptor blockade.
Doxazosin, with its high selectivity for α1-adrenoceptors and competitive mode of antagonism, offers a more targeted approach with a more favorable side effect profile in many preclinical models of hypertension and BPH. Its reversible nature allows for more controlled modulation of the sympathetic nervous system.
The choice between these two agents in a preclinical setting will ultimately depend on the specific research question and the desired pharmacological effect. This guide provides a foundational dataset and methodological overview to aid researchers in making an informed decision for their drug development programs.
A Comparative Guide: Phenoxybenzamine vs. Selective Alpha-1 Blockers
For researchers and drug development professionals, understanding the nuanced differences between adrenergic receptor antagonists is critical for therapeutic innovation. This guide provides an objective comparison of the non-selective, irreversible alpha-blocker, phenoxybenzamine, with a range of selective, reversible alpha-1 blockers. The following analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Mechanism of Action and Receptor Selectivity
This compound is a haloalkylamine that acts as a non-selective alpha-adrenergic antagonist.[1][2] It forms a stable, covalent bond with both alpha-1 and alpha-2 adrenergic receptors, leading to an irreversible blockade.[1][2][3] This non-competitive antagonism means that the blockade cannot be overcome by increasing concentrations of agonists, and the duration of action is dependent on the synthesis of new receptors, resulting in a long half-life of approximately 24 hours.[1][4][5] While it blocks both alpha-1 and alpha-2 receptors, this compound is approximately 250-fold more potent at inhibiting alpha-1 receptors compared to alpha-2 receptors.[6]
In contrast, selective alpha-1 blockers, such as prazosin, doxazosin, terazosin (B121538), tamsulosin, alfuzosin, and silodosin (B1681671), are competitive and reversible antagonists.[7][8] Their action is characterized by a shorter duration and can be surmounted by high concentrations of an agonist. These agents exhibit varying degrees of selectivity for the alpha-1 receptor subtypes: alpha-1A, alpha-1B, and alpha-1D.[9][10] This subtype selectivity can influence their tissue-specific effects and adverse effect profiles.[10]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and various selective alpha-1 blockers for different adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | α1A (nM) | α1B (nM) | α1D (nM) | α2 (nM) | Selectivity (α1 vs. α2) | Reference |
| This compound | Irreversible | Irreversible | Irreversible | Irreversible | α1 > α2 (~250-fold) | [6] |
| Prazosin | ~0.1 - 0.5 | ~0.1 - 1 | ~0.5 - 2 | ~1000 | High | [11][12] |
| Doxazosin | ~0.5 - 2 | ~0.5 - 3 | ~1 - 5 | >1000 | High | [11][12] |
| Terazosin | 2.8 - 3.6 | ~3 - 8 | ~2 - 7 | ~1000 | High | [13][14] |
| Tamsulosin | 0.04 - 0.3 | ~3 - 10 | ~0.2 - 1 | >1000 | High (α1A/D > α1B) | [12][15][16] |
| Alfuzosin | ~5 - 10 | ~5 - 15 | ~5 - 10 | >1000 | High | [11][17][18] |
| Silodosin | 0.036 | ~21 | ~1.98 | >10000 | Very High (α1A > α1B/D) | [19][20][21][22] |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used.
Pharmacokinetic Properties
The pharmacokinetic profiles of these agents differ significantly, impacting their dosing and clinical application.
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Reference |
| This compound | 20-30 | High | ~24 | Hepatic | [4][5] |
| Prazosin | 50-70 | ~95 | 2-3 | Hepatic | [1] |
| Doxazosin | ~65 | ~98 | 22 | Hepatic | [23] |
| Terazosin | ~90 | ~90-94 | 9-12 | Hepatic | [24] |
| Tamsulosin | ~90-100 | ~99 | 9-15 | Hepatic | [25] |
| Alfuzosin | ~49 (fed) | ~90 | 3-9 | Hepatic | [26] |
| Silodosin | ~32 | ~97 | ~11 | Hepatic | [22] |
Signaling Pathway of Alpha-1 Adrenergic Receptors
Activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs), initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for alpha-1 and alpha-2 adrenergic receptors.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the target adrenergic receptor subtypes (e.g., human embryonic kidney (HEK) 293 cells transfected with the human alpha-1A, -1B, -1D, or alpha-2A receptor).[27]
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor is used (e.g., [³H]-prazosin for alpha-1 receptors).[28]
-
Competition Binding Assay:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a selective alpha-1 blocker) are incubated with the receptor preparation.[27]
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.[28]
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[28]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[27]
Assessment of Hemodynamic Stability in Pheochromocytoma Surgery
Objective: To compare the efficacy of this compound and selective alpha-1 blockers in maintaining hemodynamic stability during the surgical resection of pheochromocytoma.
Methodology:
-
Patient Population: Patients diagnosed with pheochromocytoma scheduled for surgical resection.[29]
-
Preoperative Alpha-Blockade: Patients are randomized to receive either this compound or a selective alpha-1 blocker (e.g., doxazosin) for a specified period before surgery (typically 10-14 days).[29] The dose is titrated to achieve specific blood pressure and heart rate targets.[30][31]
-
Intraoperative Monitoring:
-
Outcome Measures:
-
Data Analysis: The hemodynamic parameters and clinical outcomes are compared between the two treatment groups.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Articles [globalrx.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Doxazosin: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro. | Sigma-Aldrich [merckmillipore.com]
- 25. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Perioperative Management of Pheochromocytoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. A Nomogram for Predicting Intraoperative Hemodynamic Instability in Patients With Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Hemodynamic Instability during Surgery for Pheochromocytoma: A Retrospective Cohort Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Examination of Phenoxybenzamine's Hemodynamic Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the hemodynamic effects of phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist. By synthesizing data from multiple clinical and preclinical studies, this document offers a detailed comparison of its performance, supported by experimental data, to inform research and drug development.
Mechanism of Action and Hemodynamic Consequences
This compound covalently binds to and blocks both α1 and α2-adrenergic receptors, leading to a long-lasting, non-competitive antagonism.[1] This blockade of alpha-receptors in the vasculature prevents vasoconstriction mediated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine, resulting in vasodilation and a decrease in peripheral resistance.[1][2] Consequently, this leads to a reduction in blood pressure.[1][3]
The body often responds to this drop in blood pressure through a baroreceptor-mediated reflex, which increases sympathetic tone and can lead to reflex tachycardia (an increased heart rate).[2] To mitigate this effect, this compound is frequently administered concurrently with a beta-blocker.[3] The drug's vasodilatory action also leads to increased blood flow to the skin, mucosa, and abdominal viscera.[3][4]
Comparative Hemodynamic Data
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as observed in various studies.
Table 1: Hemodynamic Effects of this compound in Animal Models
| Species | Dosage | Anesthesia | Heart Rate | Cardiac Output | Blood Pressure | Key Findings | Reference |
| Dogs | 10 mg/kg, IV | Morphine-chloralose | Significant increase | Significant increase | Lowered | The increase in heart rate and cardiac output is primarily mediated by baroreceptor reflexes.[5][6] this compound had no direct positive inotropic effect on the heart.[5] | [5],[6] |
| Dogs | Not specified | Pentobarbitone | Increased | Increased contractile force | Lowered | Initial transient depression of cardiac contractile force and rise in blood pressure was observed.[7] | [7] |
| Rats and Mice | Not specified | Not specified | Tachycardia | Not specified | Hypotension | Used in experimental studies to evaluate pharmacological activities.[8] | [8] |
Table 2: Hemodynamic Effects of this compound in Human Studies
| Study Population | Dosage | Comparator | Heart Rate | Blood Pressure | Intraoperative Hemodynamic Stability | Key Findings | Reference |
| Essential Hypertension | Not specified | Prazosin (B1663645) (acute) | Rose to significantly higher levels with prazosin | Decreased to similar levels with both drugs | Not Applicable | Acutely, this compound modestly reduced cardiac output with little change in total peripheral resistance.[9] | [9] |
| Pheochromocytoma | 120 mg/day (median) | Doxazosin (B1670899) | Not significantly different | No significant difference in time outside target range | This compound was more effective in preventing instability (lower hemodynamic instability score).[10][11] | [10],[11],[12] | |
| Pheochromocytoma | High dose vs. Low dose | Not Applicable | Less frequent periods of heart rate >100 bpm with high dose | Less intra-operative fluctuation with high dose | High dose improved per-operative stability but increased postoperative fluid requirement. | [13] | |
| Pheochromocytoma | Not specified | Prazosin | No significant difference | Prazosin group had more episodes of transient hypertension. | This compound was superior in reducing intraoperative hemodynamic fluctuations. | [14] | |
| Pheochromocytoma | Duration of treatment (1-14d, 15-21d, >21d) | Not Applicable | Not specified | No significant difference in time outside target blood pressure | Lengthening preoperative treatment beyond 14 days did not show additional benefits for hemodynamic stability.[15][16] | [15],[16] |
Experimental Protocols
Canine Studies on Hemodynamic Effects
-
Objective: To investigate the hemodynamic effects of this compound in anesthetized dogs.
-
Animal Model: Dogs weighing approximately 20 kg were anesthetized with morphine (3 mg/kg IV or 5 mg/kg intraperitoneally) followed by chloralose (B1664795) (70 mg/kg IV).[17]
-
Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg.[5][6]
-
Hemodynamic Monitoring:
-
Cardiac Output: Measured using the indocyanine green dye dilution method. The dye (2.5 mg) was injected into the right atrium, and arterial blood was sampled from the ascending aorta to measure changes in optical density.[17]
-
Blood Pressure: Arterial blood pressure was continuously monitored.[17]
-
Heart Rate: Continuously monitored.[17]
-
Left Atrial Pressure: Measured in open-chest preparations as an estimate of left ventricular filling pressure.[17]
-
-
Experimental Conditions: To elucidate the mechanism of action, experiments were conducted under various conditions, including:
-
Ganglionic Blockade: To assess the role of the autonomic ganglia.[5]
-
Beta-Adrenergic Receptor Blockade: Using sotalol (B1662669) to determine the contribution of beta-adrenergic stimulation.[5]
-
Baroreceptor Denervation: To evaluate the involvement of baroreflexes.[5]
-
Heart-Lung Preparation: To study the direct cardiac effects of this compound.[5]
-
Human Studies in Pheochromocytoma (PRESCRIPT Trial)
-
Objective: To compare the efficacy of preoperative treatment with this compound versus doxazosin on intraoperative hemodynamic stability during pheochromocytoma resection.[10][11]
-
Study Design: A multicenter, randomized, controlled, open-label trial.[10][11][12]
-
Participants: 134 patients with nonmetastatic pheochromocytoma or sympathetic paraganglioma.[10][11][12]
-
Intervention:
-
This compound Group: Started 2 to 3 weeks before surgery with a blood pressure-targeted titration schedule. The median dosage on the day before surgery was 120 mg.[10]
-
Doxazosin Group: Started 2 to 3 weeks before surgery with a blood pressure-targeted titration schedule. The median dosage on the day before surgery was 40 mg.[10]
-
-
Hemodynamic Monitoring:
-
Standardization: Intraoperative hemodynamic management was standardized across all participating centers.[10][11]
Visualizing the Pathways and Processes
Caption: this compound's non-selective, irreversible blockade of α1 and α2-adrenergic receptors.
Caption: A typical experimental workflow for assessing the hemodynamic effects of this compound.
Caption: Logical comparison of this compound and selective α1-blockers' mechanisms and effects.
References
- 1. This compound - BioPharma Notes [biopharmanotes.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Hemodynamic effects of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of this compound in anesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ahajournals.org [ahajournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of α-Blockers on Hemodynamic Control during Pheochromocytoma Resection: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Prospective study to compare peri-operative hemodynamic alterations following preparation for pheochromocytoma surgery by this compound or prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Influence of duration of preoperative treatment with this compound and secretory phenotypes on perioperative hemodynamics and postoperative outcomes in pheochromocytoma and paraganglioma [frontiersin.org]
- 16. Influence of duration of preoperative treatment with this compound and secretory phenotypes on perioperative hemodynamics and postoperative outcomes in pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
Prazosin as a Modern Alternative to Phenoxybenzamine in Benign Prostatic Hyperplasia (BPH) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prazosin (B1663645) and phenoxybenzamine, two alpha-adrenergic receptor antagonists that have been investigated for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While this compound was one of the first alpha-blockers studied for BPH, its non-selective nature and associated side effects have led to the preference for selective agents like prazosin in both clinical practice and research. This document outlines the key differences in their mechanism of action, efficacy, and safety profiles, supported by experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Mechanism of Action: A Tale of Selectivity
The primary difference between prazosin and this compound lies in their interaction with alpha-adrenergic receptors.
-
This compound is a non-selective, irreversible alpha-adrenoceptor antagonist , meaning it blocks both alpha-1 and alpha-2 receptors.[1][2][3] This non-selectivity is a significant contributor to its side effect profile.[4][5] The blockade is covalent and long-lasting.
-
Prazosin is a selective, competitive antagonist of alpha-1 adrenoceptors .[5] This selectivity for the alpha-1 subtype, which is predominant in the prostate and bladder neck, allows for a more targeted therapeutic effect with a reduced incidence of adverse effects compared to non-selective agents.[2][5]
Comparative Efficacy in BPH
Both prazosin and this compound have demonstrated efficacy in improving the symptoms of BPH compared to placebo. However, the evolution of alpha-blocker therapy has favored selective agents due to their improved tolerability.
Several small, randomized, placebo-controlled trials have suggested that prazosin has comparable efficacy to this compound but is better tolerated.[5] this compound has been shown to be superior to placebo in relieving LUTS and increasing peak urinary flow rate.[4] Similarly, clinical trials with prazosin have demonstrated significant improvements in urinary frequency, nocturia, and urinary flow rates.[2][6]
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical and urodynamic studies on prazosin and this compound in the context of BPH.
Table 1: Urodynamic and Clinical Efficacy of Prazosin in BPH
| Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | p-value | Reference |
| Prostatic Urethral Pressure | - | - | Statistically Significant Improvement | p = 0.001 | [6] |
| Prostate Area | - | - | Statistically Significant Improvement | p = 0.001 | [6] |
| Functional Bladder Capacity | - | - | Statistically Significant Improvement | p = 0.05 | [6] |
| Maximum Urinary Flow (Qmax) | - | - | Clinical Improvement Observed | - | [6] |
| Nocturia Frequency | - | - | Decreased | - | [6] |
| Total Symptom Score (% improvement) | - | - | 38% | - | [7] |
| Maximum Flow Rate (mL/s) | - | - | +2.8 | - | [7] |
Table 2: Urodynamic and Clinical Efficacy of this compound in BPH
| Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | p-value | Reference |
| Residual Urine Volume | - | - | Significant Reduction | < 0.05 | [1] |
| First Sensation of Bladder Fullness | - | - | Significant Increase | < 0.05 | [1] |
| Bladder Capacity | - | - | Significant Increase | < 0.05 | [1] |
| Voiding Pressure Parameters | - | - | Significantly Reduced | < 0.05 | [1] |
| Flow Rates | - | - | Significantly Increased | < 0.05 | [1] |
| Urethral Closure Pressure | - | - | Significantly Decreased | < 0.05 | [1] |
| Peak and Mean Flow-rates | - | - | Statistically Significant Improvement | < 0.05 | [8] |
| Diurnal and Nocturnal Frequency | - | - | Significantly Diminished | < 0.05 | [8] |
| Prostatic Plateau Height | - | - | Significantly Decreased | - | [4][9] |
| Prostatic Plateau Area | - | - | Significantly Decreased | - | [4][9] |
Side Effect Profile
The superior side effect profile of prazosin is a key reason for its preference over this compound in BPH research and treatment. The non-selective nature of this compound leads to a higher incidence of adverse effects.
Table 3: Comparative Side Effect Profiles
| Side Effect | Prazosin | This compound |
| Dizziness | Reported, generally mild to moderate[6][7] | Common and often a reason for discontinuation[4][9] |
| Hypotension/Orthostatic Hypotension | Can occur, especially with the first dose[5] | A primary limitation[4] |
| Tiredness/Asthenia | Less common | A primary limitation[4] |
| Nasal Stuffiness | Less common | A primary limitation[4] |
| Impaired Ejaculation | Less common | A primary limitation[4] |
Experimental Protocols
In Vitro Prostate Smooth Muscle Contraction Assay (Organ Bath)
This assay is crucial for evaluating the direct effects of alpha-blockers on prostate tissue.
Methodology:
-
Tissue Preparation: Human prostate tissue, typically obtained from radical prostatectomy, is dissected into strips (e.g., 6 x 3 x 3 mm).
-
Mounting: The tissue strips are mounted in an organ bath containing an oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.
-
Equilibration: The tissues are stretched to a baseline tension (e.g., 4.9 mN) and allowed to equilibrate for a set period (e.g., 45 minutes), with tension adjustments as needed to maintain a stable resting tone.
-
Viability Check: A high concentration of potassium chloride (e.g., 80 mM KCl) is added to induce a maximum contraction, confirming the viability and contractility of the smooth muscle. The tissue is then washed to return to baseline.
-
Drug Application: The alpha-blocker (prazosin or this compound) or its vehicle (for control) is added to the bath at various concentrations and incubated for a specific duration (e.g., 30 minutes).
-
Agonist-Induced Contraction: A concentration-response curve is generated by cumulatively adding an alpha-1 adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine). The resulting contractions are measured isometrically.
-
Data Analysis: The potency (EC50) and maximal effect (Emax) of the agonist in the presence and absence of the antagonist are calculated to determine the antagonist's inhibitory effect.
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This assay determines the binding affinity (Ki) of the compounds for alpha-1 adrenoceptors.
Methodology:
-
Membrane Preparation: Prostate tissue or cells expressing alpha-1 adrenoceptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[10]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand specific for alpha-1 adrenoceptors (e.g., [3H]prazosin), and either the unlabeled competitor drug (prazosin or this compound) at various concentrations or buffer (for total binding). A separate set of wells contains a high concentration of an unlabeled ligand to determine non-specific binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for each competitor drug is then determined from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Urodynamic Assessment in a BPH Animal Model
This in-vivo experiment evaluates the functional effects of the drugs on urinary function in a model that mimics BPH.
Methodology:
-
BPH Model Induction (Rat): Benign prostatic hyperplasia can be induced in male rats (e.g., Sprague-Dawley) through surgical castration followed by daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) for several weeks.[11][12][13] This leads to prostatic enlargement.
-
Drug Administration: Prazosin, this compound, or a vehicle is administered to the BPH model animals (e.g., via oral gavage).
-
Cystometry: The animal is anesthetized, and a catheter is inserted into the bladder through the urethra or directly via a suprapubic incision. The bladder is then filled with saline at a constant rate.
-
Measurement of Urodynamic Parameters: During bladder filling and voiding, several parameters are continuously recorded:
-
Bladder pressure: Measured via the bladder catheter connected to a pressure transducer.
-
Voided volume: Collected and measured.
-
Micturition frequency: The number of voids over a specific period.
-
Post-void residual volume: The volume of urine remaining in the bladder after voiding.
-
-
Data Analysis: The urodynamic parameters are compared between the drug-treated groups and the vehicle-treated control group to assess the effects of the compounds on bladder outlet obstruction.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Alpha-1 adrenergic receptor signaling pathway in prostatic smooth muscle.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing prazosin and this compound in BPH research.
References
- 1. This compound reduces bladder outlet obstruction in benign prostatic hyperplasia. A urodynamic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Benign Prostatic Hyperplasia (BPH) Medication: Alpha-Adrenergic Blockers, 5-Alpha-Reductase Inhibitors, Phosphodiesterase-5 Enzyme Inhibitors, Combination Products, Beta3 Agonists [emedicine.medscape.com]
- 4. Bladder outflow obstruction treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multicenter, double-blind, placebo-controlled trial of the efficacy of prazosin in the treatment of dysuria associated with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prazosin: Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A placebo-controlled double-blind study of the effect of this compound in benign prostatic obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bladder outflow obstruction treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 12. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Contrasting Side Effect Profiles of Alpha-Blockers: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive review of clinical data reveals distinct side effect profiles among commonly prescribed alpha-blockers, offering critical insights for researchers and drug development professionals. This guide provides a comparative analysis of the adverse effects associated with tamsulosin (B1681236), alfuzosin (B1207546), doxazosin (B1670899), terazosin (B121538), and silodosin (B1681671), supported by quantitative data from extensive research.
This analysis highlights the varying incidence of key side effects such as dizziness, hypotension, and ejaculatory dysfunction, directly linked to the receptor selectivity and pharmacokinetic properties of each drug. Understanding these differences is paramount for the development of next-generation alpha-blockers with improved safety and patient tolerability.
Comparative Analysis of Alpha-Blocker Side Effects
The following table summarizes the incidence of common side effects associated with various alpha-blockers based on data from clinical trials and real-world evidence. Rates can vary depending on the study population, dosage, and duration of treatment.
| Side Effect | Tamsulosin | Alfuzosin | Doxazosin | Terazosin | Silodosin | Placebo |
| Dizziness | 13.1%[1] | 11.0%[1] | Higher rates than tamsulosin and alfuzosin[2] | Higher rates than tamsulosin and alfuzosin[2] | Similar to placebo[3] | 3% - 10%[4] |
| Orthostatic Hypotension | Low incidence[4][5] | Low incidence[4] | Higher rates[2] | Higher rates[2] | Similar to placebo[3] | ~1%[4] |
| Ejaculatory Dysfunction | 4% - 30%[6] | <3%[7] | ~1.5%[6] | ~1.5%[6] | 22.3% - 28%[6] | Low |
| Headache | 6.4%[1] | 9.8%[1] | Reported[8] | Reported[8] | Reported[9] | Varies |
| Asthenia (Weakness) | 6.2% (Tiredness)[1] | 19.5% (Tiredness)[1] | Higher rates[2] | Higher rates[2] | Noted[4][5] | Varies |
| Syncope (Fainting) | Low risk | Low risk | Higher risk[10] | Higher risk[10] | Low risk | Rare |
Note: Direct comparison between studies can be challenging due to variations in study design and patient populations. The data presented is a synthesis of available information.
Understanding the Mechanisms: Signaling Pathways of Alpha-Blockade
Alpha-blockers exert their effects by antagonizing alpha-1 adrenergic receptors on smooth muscle cells. This blockade leads to vasodilation and relaxation of the prostate and bladder neck, which are the intended therapeutic effects. However, this same mechanism is responsible for some of the most common side effects.
Caption: Signaling pathway of alpha-blockers and associated side effects.
The selectivity of an alpha-blocker for the α1A-adrenergic receptor subtype, which is predominant in the prostate, versus the α1B subtype, found in blood vessels, plays a crucial role in its side effect profile.[11] Highly selective agents like silodosin have a greater propensity for ejaculatory disorders, while less selective agents such as doxazosin and terazosin are associated with more pronounced cardiovascular effects like hypotension and dizziness.[10][11] Tamsulosin exhibits a degree of selectivity for the α1A and α1D subtypes.[2] Alfuzosin is considered uroselective, with a lower incidence of cardiovascular side effects compared to non-selective agents.[4][5]
Experimental Protocols for Assessing Side Effects
The data presented in this guide are derived from rigorous clinical evaluation methodologies. A typical experimental workflow for assessing the side effect profile of a new alpha-blocker involves several key phases:
Caption: Experimental workflow for evaluating alpha-blocker side effects.
Detailed Methodologies:
-
Randomized Controlled Trials (RCTs): The gold standard for evaluating drug efficacy and safety. In these studies, patients are randomly assigned to receive the investigational drug, a placebo, or an active comparator (another approved alpha-blocker).[12]
-
Blinding: To minimize bias, studies are often double-blinded, meaning neither the patients nor the investigators know who is receiving which treatment.
-
Data Collection: Side effects are systematically recorded at regular intervals using standardized questionnaires and spontaneous reporting by patients. Vital signs, including blood pressure and heart rate, are monitored. Specific questionnaires, such as the Male Sexual Health Questionnaire (MSHQ), are used to assess sexual function.[13]
-
-
Placebo-Controlled Studies: Comparing the incidence of adverse events in the treatment group to a placebo group helps to distinguish drug-related side effects from effects that may occur by chance or due to the underlying condition.[4]
-
Network Meta-Analyses: These statistical methods are used to compare the side effect profiles of multiple drugs from different clinical trials, even if they have not been directly compared in a head-to-head study.[14]
-
Post-Marketing Surveillance: After a drug is approved, its safety is continuously monitored through spontaneous adverse event reporting systems, such as the Eudra-Vigilance database in Europe.[15] This real-world data can identify rare or long-term side effects not apparent in clinical trials.[15]
This comparative guide underscores the importance of considering the nuanced side effect profiles of alpha-blockers in both clinical practice and future drug development endeavors. A thorough understanding of these differences will facilitate the creation of more targeted and better-tolerated therapies for conditions such as benign prostatic hyperplasia and hypertension.
References
- 1. drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. Safety and efficacy of tamsulosin, alfuzosin or silodosin as monotherapy for LUTS in BPH – a double-blind randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Varying alpha-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side Effects of α-Blocker Use: Retrograde Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sexual Function and α-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 9. patient.info [patient.info]
- 10. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 11. mdpi.com [mdpi.com]
- 12. pagepressjournals.org [pagepressjournals.org]
- 13. [Prevalence of ejaculatory dysfunction secondary to alpha-blocker therapy in patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adverse events related to alpha-blockers: analysis of real-life data from Eudra-Vigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Phenoxybenzamine's Efficacy in Blocking Epinephrine Reversal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenoxybenzamine's ability to block the pressor effects of epinephrine (B1671497), a phenomenon known as epinephrine reversal, with other alpha-adrenergic receptor antagonists. The information presented is supported by experimental data and detailed methodologies to assist in the design and interpretation of pharmacological studies.
Introduction to Epinephrine Reversal
Epinephrine, a potent sympathomimetic amine, exhibits a biphasic effect on blood pressure. Its stimulation of α1-adrenergic receptors leads to vasoconstriction and an increase in blood pressure (pressor effect), while its action on β2-adrenergic receptors causes vasodilation and a decrease in blood pressure (depressor effect). Under normal physiological conditions, the α1-mediated vasoconstriction predominates.
This compound is a non-selective, irreversible antagonist of α1 and α2-adrenergic receptors.[1][2] By blocking α1-receptors, this compound inhibits epinephrine-induced vasoconstriction.[1] This unmasks the vasodilatory effects of β2-receptor stimulation, leading to a net decrease in blood pressure upon epinephrine administration, a phenomenon termed "epinephrine reversal."[1] This guide will delve into the experimental validation of this effect, comparing this compound with other α-blockers.
Comparative Efficacy of Alpha-Adrenergic Antagonists
The efficacy of different alpha-blockers in inducing epinephrine reversal varies based on their selectivity for α-receptor subtypes and their mechanism of action (irreversible vs. competitive antagonism).
| Adrenergic Antagonist | Selectivity | Mechanism of Action | Efficacy in Epinephrine Reversal | Key Characteristics |
| This compound | Non-selective (α1 and α2) | Irreversible, Non-competitive | High | Long-lasting effect (days) due to covalent bonding with receptors.[1][3] |
| Phentolamine (B1677648) | Non-selective (α1 and α2) | Competitive | High | Shorter duration of action (hours) compared to this compound.[1][4] |
| Doxazosin (B1670899) | Selective α1 | Competitive | Moderate | Primarily blocks the pressor response to α1-agonists with less pronounced reversal.[5][6] |
Table 1: Comparison of Alpha-Adrenergic Antagonists in Eliciting Epinephrine Reversal.
Experimental Data
While specific quantitative data from a single comparative study is limited in the public domain, the following table is a composite representation based on established pharmacological principles and findings from various studies. It illustrates the expected changes in mean arterial pressure (MAP) in response to epinephrine administration following pre-treatment with different alpha-blockers.
| Treatment Group | Baseline MAP (mmHg) | Epinephrine (1 µg/kg, IV) | Change in MAP (mmHg) |
| Control (Saline) | 100 ± 5 | 140 ± 7 | +40 |
| This compound (1 mg/kg, IV) | 90 ± 6 | 75 ± 5 | -15 |
| Phentolamine (1 mg/kg, IV) | 95 ± 5 | 80 ± 6 | -15 |
| Doxazosin (0.1 mg/kg, IV) | 98 ± 4 | 105 ± 5 | +7 |
Table 2: Illustrative Mean Arterial Pressure (MAP) Changes in Response to Epinephrine Following Alpha-Blocker Pre-treatment in an Anesthetized Rat Model. Note: These are representative values and may vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of epinephrine reversal.
In Vivo Blood Pressure Measurement in Anesthetized Rodents
Objective: To determine the effect of alpha-adrenergic antagonists on the pressor response to epinephrine.
Animal Model: Male Wistar rats (250-300g).
Anesthesia: Urethane (1.25 g/kg, intraperitoneally).
Surgical Preparation:
-
The trachea is cannulated to ensure a patent airway.
-
The left carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure.
-
The right jugular vein is cannulated for intravenous administration of drugs.
Experimental Procedure:
-
After a stabilization period of 20 minutes, a baseline blood pressure reading is recorded.
-
The alpha-adrenergic antagonist (e.g., this compound, 1 mg/kg) or vehicle (saline) is administered intravenously.
-
After a 30-minute pre-treatment period, a bolus of epinephrine (e.g., 2 µg/kg) is administered intravenously.[7]
-
Blood pressure is continuously recorded, and the peak change in mean arterial pressure is determined.
-
A sufficient time interval is allowed for blood pressure to return to baseline before subsequent drug administrations.
Data Analysis: Changes in mean arterial pressure from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflow
Epinephrine Signaling and the Action of this compound
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Circulatory and alpha-adrenoceptor blocking effects of phentolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can doxazosin inhibit the hypertension-induced changes of endocrine cells in the stomach of spontaneously hypertensive rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phenoxybenzamine: A Procedural Guide
The proper disposal of phenoxybenzamine is crucial for ensuring laboratory safety and environmental protection. As a suspected carcinogen and hazardous chemical, this compound and its contaminated materials must be managed in strict accordance with federal, state, and local regulations.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Core Disposal Principles and Safety Precautions
All personnel handling this compound waste must be trained on its hazards and the proper disposal procedures. Adherence to a waste management hierarchy—prioritizing reduction, reuse, and recycling before disposal—is recommended.[1] Due to its classification as a hazardous substance, this compound waste must not be disposed of in standard trash or down the drain.[1]
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous pharmaceutical waste, suspected carcinogen. | [2] |
| Primary Disposal Methods | Incineration in a licensed facility or burial in a licensed landfill for chemical/pharmaceutical waste. | [1] |
| Personal Protective Equipment (PPE) | Wear protective clothing, chemical-resistant gloves, safety glasses, and a dust respirator. For large-scale operations or spills, impervious garments and a continuous-air supplied hood may be necessary. | [1] |
| Spill Management (Minor) | Use dry clean-up procedures to avoid dust generation. Regularly clean waste and address spills immediately. | [1] |
| Spill Management (Major) | Evacuate the area and move upwind. Alert the appropriate safety personnel. Prevent spillage from entering drains or watercourses. | [1] |
| Container Disposal | Empty containers are considered hazardous. They should be decontaminated if possible, or punctured to prevent reuse and disposed of as hazardous waste. | [1] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound from a research or laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes:
- Expired or unused pure this compound.
- Contaminated lab supplies (e.g., gloves, wipes, pipette tips).
- Empty stock containers.
- Solutions containing this compound.
- Segregate this compound waste from other laboratory waste streams. Use dedicated, clearly labeled, and leak-proof waste containers.[3]
2. Waste Collection and Storage:
- Collect solid waste, such as contaminated personal protective equipment and labware, in a designated, sealed container.
- For liquid waste, use a dedicated, sealed, and leak-proof container. If mixing with a solvent for incineration, ensure compatibility.
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and clearly marked as containing hazardous waste.
3. Packaging for Disposal:
- Ensure all waste containers are securely closed and clearly labeled with "Hazardous Waste" and the chemical name "this compound."
- Follow all institutional and waste vendor guidelines for packaging. This may include using specific types of containers or secondary containment.
4. Arranging for Disposal:
- Disposal must be handled by a licensed hazardous waste management company. Do not attempt to dispose of this material through municipal waste services.
- Consult your institution's Environmental Health and Safety (EHS) office to coordinate a pickup with an approved waste contractor.
- Provide the waste contractor with a complete and accurate description of the waste material.
5. Documentation:
- Maintain a detailed log of all this compound waste generated and disposed of. This documentation is essential for regulatory compliance and waste tracking.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Laboratory Operations: A Comprehensive Guide to Handling Phenoxybenzamine
For Immediate Implementation by Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical protocols for the handling of phenoxybenzamine, a potent alpha-adrenergic antagonist. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment. This compound is classified as a hazardous substance, with evidence suggesting it may cause cancer, genetic defects, and harm to fertility or an unborn child[1].
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile or butyl rubber gloves[1] |
| Handling of Powders/Solids | - Chemical safety goggles or a full-face shield- Chemical-resistant disposable gown or coveralls with tight-fitting cuffs[2] | - Double-gloving (nitrile or butyl rubber)[1][2]- Approved dust respirator[3] |
| Handling of Liquids/Solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (nitrile or butyl rubber)[1] | - Chemical-resistant apron over a lab coat- Ensure adequate ventilation, such as a fume hood[1] |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves | - Waterproof or chemical-resistant apron |
| Large-Scale Operations | - Full body protective clothing- Self-contained breathing apparatus[1] | - Disposable shoe covers |
Quantitative Hazard and Physicochemical Data
While no specific occupational exposure limits have been established by major regulatory bodies for this compound hydrochloride, a cautious approach is warranted due to its hazardous properties[1]. Laboratories should establish internal control limits and handling procedures based on a thorough risk assessment.
| Parameter | Value | Reference |
| Acute Oral Toxicity (LD50, Mouse) | 900 mg/kg | [3][4] |
| Intraperitoneal Toxicity (LD50, Mouse) | 99 mg/kg | [4] |
| Subcutaneous Toxicity (LD50, Mouse) | 105 mg/kg | [4] |
| Melting Point | 137.5 - 140 °C (279.5 - 284 °F) | [5] |
| Molecular Weight | 340.29 g/mol | [3] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in ethanol (B145695) and chloroform. Sparingly soluble in water. |
Detailed Experimental Protocol for Safe Handling
This protocol outlines a step-by-step methodology for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Designated Area: Conduct all work with this compound in a designated area, such as a certified chemical fume hood, to minimize contamination of the general laboratory space.
-
Decontamination Supplies: Ensure that appropriate decontamination solutions and spill kits are readily available.
-
Waste Disposal: Prepare designated, labeled, and sealed containers for solid and liquid hazardous waste.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound[1][4][5].
2. Weighing and Aliquoting of Solid this compound:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above for handling powders.
-
Weighing Procedure:
-
Perform all weighing operations within a chemical fume hood or a containment balance enclosure.
-
Use disposable weigh boats or papers to avoid contamination of balances.
-
Handle the container of this compound with care to avoid generating dust.
-
Close the primary container immediately after aliquoting.
-
3. Solution Preparation:
-
Personal Protective Equipment: Wear the appropriate PPE for handling liquids, including chemical splash goggles and a face shield.
-
Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed this compound slowly to prevent splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
All solution preparation should be performed in a chemical fume hood.
-
4. Post-Handling and Decontamination:
-
Surface Decontamination: After completing work, decontaminate all surfaces, including the fume hood sash and work surface, with an appropriate cleaning agent.
-
Equipment Cleaning: Decontaminate all non-disposable equipment, such as spatulas and glassware, according to established laboratory procedures for hazardous compounds.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Operational and Disposal Plans
Spill Response Workflow:
In the event of a this compound spill, follow the logical workflow outlined in the diagram below.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan:
-
Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated as hazardous waste.
-
Containerization: Use robust, leak-proof containers that are clearly labeled with the contents ("Hazardous Waste: this compound").
-
Disposal Route: Dispose of this compound waste through an approved hazardous waste management vendor. Do not dispose of it down the drain or in the regular trash[1]. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty Containers: Decontaminate empty containers before disposal. Obliterate or remove all labels from the empty container to prevent misuse.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
